6,6-Dimethylfulvene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACXMWYHXOSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176149 | |
| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2175-91-9 | |
| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethylfulvene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-Dimethylfulvene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,6-Dimethylfulvene from Cyclopentadiene and Acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6,6-dimethylfulvene, a key intermediate in the development of novel therapeutics and functional materials. The document details the underlying chemical principles, optimized experimental protocols, and quantitative data derived from cited literature. Visual diagrams of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a cross-conjugated olefin that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the synthesis of complex molecules, including organometallic catalysts, polymers, and biologically active compounds. The most common and direct route to this compound involves the base-catalyzed condensation of cyclopentadiene with acetone. This guide provides a detailed examination of this synthesis, focusing on practical laboratory execution and mechanistic understanding.
Reaction Mechanism and Principles
The synthesis of this compound from cyclopentadiene and acetone proceeds through a base-catalyzed condensation reaction. The generally accepted mechanism is an E1cB (Elimination Unimolecular conjugate Base) pathway, which is favored by the acidic nature of the cyclopentadienyl protons and the presence of a strong base.
The key steps of the reaction are as follows:
-
Deprotonation of Cyclopentadiene: A strong base, such as sodium ethoxide or sodium metal in ethanol, abstracts a proton from cyclopentadiene to form the aromatic cyclopentadienyl anion. This anion is stabilized by resonance.
-
Nucleophilic Attack: The cyclopentadienyl anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol) to yield an alcohol intermediate.
-
Elimination (E1cB): Under the basic reaction conditions, the hydroxyl group is eliminated through a two-step process. First, a proton on the cyclopentadiene ring is abstracted to form a carbanion. Subsequently, the hydroxide ion is eliminated, leading to the formation of the exocyclic double bond of this compound.[1][2]
The overall reaction is driven forward by the formation of the stable, conjugated fulvene system.
Experimental Protocols
The following experimental procedure is adapted from a cited patent and represents a common method for the synthesis of this compound.[3]
Materials and Equipment
-
Reactants:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Acetone
-
Sodium metal
-
Ethanol (anhydrous)
-
Acetic acid
-
Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser
-
Separatory funnel
-
Distillation apparatus
-
Synthesis Procedure
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, add 500 mL of anhydrous ethanol. Carefully add 16.9 g (0.735 mol) of sodium metal in portions to the ethanol with stirring. The reaction is exothermic and should be controlled. Continue stirring for approximately 2 hours until all the sodium has reacted to form sodium ethoxide.
-
Addition of Acetone: To the freshly prepared sodium ethoxide solution, add 38.7 g (0.666 mol) of acetone.
-
Addition of Cyclopentadiene: At room temperature, add 50.0 g (0.765 mol) of freshly cracked cyclopentadiene dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture overnight at room temperature.
-
Quenching: Quench the reaction by adding a mixture of 100 mL of acetic acid and 500 mL of water.
-
Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase, which contains the crude product.
-
Purification: Purify the crude product by distillation to obtain the final this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in the cited literature.
| Parameter | Value | Reference |
| Reactants | ||
| Cyclopentadiene | 50.0 g (0.765 mol) | [3] |
| Acetone | 38.7 g (0.666 mol) | [3] |
| Sodium | 16.9 g (0.735 mol) | [3] |
| Ethanol | 500 mL | [3] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [3] |
| Reaction Time | Overnight | [3] |
| Product | ||
| This compound (Yield) | 45.5 g (65% isolated yield) | [3] |
| Characterization | ||
| ¹H NMR (500MHz, CDCl₃) | δ 6.36-6.38 (m, 2H), 6.24-6.26 (m, 2H), 1.85 (s, 6H) | [3] |
Visual Diagrams
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.
-
Cyclopentadiene: Has a low boiling point and is flammable. It also readily dimerizes at room temperature, so it should be freshly prepared by cracking dicyclopentadiene before use.[4]
-
Acetone and Ethanol: Are flammable organic solvents.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.
Conclusion
The synthesis of this compound from cyclopentadiene and acetone via a base-catalyzed condensation is a robust and well-established method. This guide has provided a detailed protocol, quantitative data, and a mechanistic overview to aid researchers in the successful execution of this important transformation. The versatility of this compound as a synthetic intermediate underscores the importance of understanding and optimizing its preparation.
References
- 1. organic chemistry - Is E1cB possible in the reaction of cyclopentadiene with acetone in presence of ethanolate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. CN107312045A - A kind of preparation method of substituted cyclopentadienyl metallocene compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 6,6-Dimethylfulvene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Dimethylfulvene, a substituted fulvene, is a versatile and reactive organic compound with significant applications in organic synthesis. Its unique electronic structure and conjugated system make it a valuable precursor for the synthesis of complex molecules, including natural products and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectral data, experimental protocols for its synthesis and key reactions, and a discussion of its reactivity.
Physical Properties
This compound is a yellow to orange oily liquid.[1] Its key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₀ | [2][3] |
| Molecular Weight | 106.17 g/mol | [2][3] |
| Appearance | Yellow to orange oily liquid | [1] |
| Boiling Point | 76-77 °C at 50 mmHg | [2][4] |
| Melting Point | 1.4 - 3 °C | [1] |
| Density | 0.881 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.548 | [2][4] |
| Flash Point | 43 °C (closed cup) | [5] |
| Solubility | Soluble in common organic solvents. | |
| Storage Temperature | -20°C or 2-8°C | [2][4] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the vinylic protons of the cyclopentadienyl ring and the methyl protons of the isopropylidene group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 | m | 2H | H-2, H-3 |
| ~6.2 | m | 2H | H-1, H-4 |
| ~2.1 | s | 6H | 2 x CH₃ |
Note: The exact chemical shifts of the vinylic protons can be complex due to second-order effects. The spectrum can be referenced in various online databases.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C6 |
| ~131 | C2, C3 |
| ~122 | C1, C4 |
| ~117 | C5 |
| ~21 | 2 x CH₃ |
Note: The assignments are based on typical chemical shift ranges for similar compounds. Specific assignments for a biotransformation product of this compound have been reported.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C=C stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | =C-H stretch (vinylic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=C stretch (exocyclic) |
| ~1600-1450 | Medium | C=C stretch (ring) |
Note: The absence of a strong absorption band in the 1700 cm⁻¹ region confirms the absence of a carbonyl group.
UV-Vis Spectroscopy
This compound is a colored compound due to its extended π-system, and it shows characteristic absorptions in the UV-Visible region. In acetonitrile, it exhibits absorption maxima at 269 nm (ε = 15,948 M⁻¹cm⁻¹) and 355 nm (ε = 256 M⁻¹cm⁻¹).[6]
Chemical Properties and Reactivity
The reactivity of this compound is dominated by its fulvene core, which can participate in a variety of reactions. The exocyclic double bond is polarized, with a partial negative charge on the exocyclic carbon (C6) and a partial positive charge on the cyclopentadienyl ring, which imparts a degree of aromatic character to the five-membered ring in the zwitterionic resonance structure. This electronic feature governs its reactivity towards electrophiles and nucleophiles.
Figure 1: Key reaction pathways of this compound.
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as the diene component. It can react with various dienophiles, such as maleic anhydride, to form bicyclic adducts.
Nucleophilic Addition
Due to the polarization of the exocyclic double bond, the C6 position is electrophilic and susceptible to attack by nucleophiles. Organolithium reagents and other strong nucleophiles add to this position to form a cyclopentadienyl anion intermediate.[7]
Electrophilic Addition
The cyclopentadienyl ring of this compound is electron-rich and can undergo electrophilic attack.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the condensation of cyclopentadiene with acetone.[8][9]
Figure 2: Workflow for the synthesis of this compound.
Procedure:
-
Freshly cracked cyclopentadiene is added to a stirred solution of acetone in a suitable solvent (e.g., methanol).
-
A base, such as pyrrolidine, is added dropwise to the mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation.
Diels-Alder Reaction with Maleic Anhydride
This reaction demonstrates the utility of this compound as a diene in cycloaddition reactions.[10][11]
Procedure:
-
This compound is dissolved in a suitable solvent (e.g., diethyl ether).
-
A solution of maleic anhydride in the same solvent is added to the fulvene solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow color of the fulvene.
-
The product, a white solid, will precipitate out of the solution.
-
The solid adduct is collected by filtration, washed with cold solvent, and dried.
Reaction with Organolithium Reagents
This protocol illustrates the nucleophilic addition to the exocyclic double bond of this compound.[12][13][14]
Procedure:
-
This compound is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).
-
A solution of the organolithium reagent (e.g., n-butyllithium or phenyllithium) is added dropwise to the cooled fulvene solution.
-
The reaction mixture is stirred at the low temperature for a specified period.
-
The reaction is quenched by the addition of a suitable electrophile (e.g., water, an alkyl halide, or a carbonyl compound).
-
The mixture is allowed to warm to room temperature, followed by an aqueous workup.
-
The product is extracted, and the organic layer is dried and concentrated. Purification is typically performed by chromatography.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its distinct physical and chemical properties, particularly its participation in cycloaddition and addition reactions, make it a valuable tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties and reactivity, along with key experimental protocols, to aid researchers in its effective utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound technical grade 2175-91-9 [sigmaaldrich.com]
- 5. [PDF] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 8. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
6,6-Dimethylfulvene: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of 6,6-dimethylfulvene, a key organic compound with diverse applications in chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and reactivity, with a focus on its role in cycloaddition reactions.
Core Chemical Data
This compound, a substituted fulvene, is a valuable reagent in organic chemistry. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2175-91-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₀ | [1][2][5] |
| Molecular Weight | 106.17 g/mol | [1][2][4][5][6] |
| Boiling Point | 76-77 °C at 50 mmHg | [1][6] |
| Melting Point | 3 °C | [6] |
| Density | 0.881 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.548 | [1][6] |
| Flash Point | 43 °C | [1][6] |
| Storage Temperature | -20 °C | [6] |
Synthesis of this compound
The synthesis of fulvenes can be challenging due to their propensity for polymerization and side reactions. However, several methods have been developed for the synthesis of this compound. One common approach is the condensation of cyclopentadiene with acetone.
Experimental Protocol: Condensation of Cyclopentadiene and Acetone
This method, a variation of the Thiele synthesis, involves the base-catalyzed reaction of cyclopentadiene with acetone. While specific conditions can vary, a general procedure is outlined below. It is important to note that optimizing reaction conditions is crucial for achieving good yields, as some methods have reported yields as low as 25% for this compound under certain conditions.
Materials:
-
Freshly cracked cyclopentadiene
-
Acetone
-
Secondary amine catalyst (e.g., pyrrolidine)
-
Methanol
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of freshly distilled cyclopentadiene and a slight excess of acetone is prepared in methanol.
-
The solution is cooled in an ice bath.
-
A catalytic amount of a secondary amine, such as pyrrolidine, is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then partitioned between dichloromethane and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a yellow oil.
Chemical Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily due to its participation in various cycloaddition reactions. The exocyclic double bond is highly polarizable, which imparts a 6π-Hückel aromatic character to the cyclopentadienyl ring in its dipolar resonance structure. This electronic feature governs its reactivity.
The primary modes of reaction for fulvenes include:
-
Nucleophilic attack at the exocyclic C-6 carbon.
-
Electrophilic attack , which preferentially occurs at the C-1 position of the cyclopentadienyl ring.
-
Cycloaddition reactions involving the cyclopentadienyl ring system.
Cycloaddition Reactions
This compound can participate in a variety of cycloaddition reactions, acting as a 2π, 4π, or 6π component. This reactivity makes it a valuable precursor for the synthesis of complex polycyclic scaffolds.
One notable reaction is the Diels-Alder cycloaddition with maleic anhydride, which can lead to both endo and exo adducts.
Caption: Diels-Alder reaction of this compound with maleic anhydride.
This compound also reacts with singlet oxygen in a [4+2] cycloaddition, followed by rearrangement to form an enol lactone.
Caption: Reaction of this compound with singlet oxygen.
Furthermore, this compound can react as both a 2π and 4π component in cycloadditions with p-benzoquinone, leading to [2+3] and [4+2] cycloadducts, respectively.
Caption: Cycloaddition of this compound with p-benzoquinone.
Other Applications
Beyond cycloadditions, this compound is employed in the synthesis of ansa-metallocenes and fulvenols. It also undergoes nucleophilic addition reactions at its exocyclic double bond. For instance, it reacts with lithium dichloromethide selectively at the exocyclic double bond.
Conclusion
This compound is a versatile and highly reactive compound with significant applications in organic synthesis. Its unique electronic structure allows it to participate in a wide range of reactions, most notably cycloadditions, making it a valuable tool for the construction of complex molecular architectures. This guide provides foundational knowledge for researchers looking to leverage the synthetic potential of this important molecule. Further investigation into its reactivity is ongoing and promises to uncover new synthetic methodologies.
References
- 1. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Dawn of Fulvenes: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
[CITY, STATE] – [Date] – Over a century since their initial discovery, fulvenes continue to captivate the scientific community with their unique electronic properties and versatile reactivity. This technical guide delves into the historical context of the discovery and initial synthesis of fulvenes, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document details the seminal work of Johannes Thiele and subsequent methodological advancements, offering a structured overview of the foundational chemistry of this important class of organic compounds.
Introduction: The Emergence of a Novel Hydrocarbon
Fulvenes, a class of unsaturated cyclic hydrocarbons, were first brought to light in 1900 by the German chemist Johannes Thiele.[1][2][3] His pioneering work involved the base-catalyzed condensation of cyclopentadiene with various aldehydes and ketones, leading to the formation of brightly colored, cross-conjugated systems.[4][5] These compounds were initially of great interest due to their isomeric relationship with benzene derivatives and their distinctive reactivity, which is largely centered around the polarizable exocyclic double bond.[2][3][6][7]
Early research into fulvenes revealed their inherent instability; they are often thermally sensitive, prone to oxidation, and photosensitive.[2][7] Despite these challenges, their unique chemical properties have made them valuable intermediates in the synthesis of complex polycyclic scaffolds and have found applications in materials chemistry and the synthesis of natural products.[1][2][3]
The Thiele Synthesis: A Foundation Laid
The classical synthesis of fulvenes, as first described by Thiele, involves the reaction of cyclopentadiene with a carbonyl compound in the presence of a strong base, such as sodium ethoxide in an alcoholic solution.[4] This reaction, a variation of the Knoevenagel condensation, laid the groundwork for all subsequent fulvene chemistry.
General Reaction Mechanism
The Thiele synthesis proceeds through a base-catalyzed condensation mechanism. The reaction is initiated by the deprotonation of cyclopentadiene by a strong base to form the cyclopentadienyl anion. This is followed by the nucleophilic attack of the cyclopentadienyl anion on the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate then undergoes elimination of a water molecule to yield the fulvene.
Caption: Thiele's base-catalyzed fulvene synthesis mechanism.
Experimental Protocol: Thiele's Original Method (as inferred from secondary sources)
While access to Thiele's original 1900 publication in Berichte der deutschen chemischen Gesellschaft is limited, subsequent literature provides insight into the general procedure. The reaction was typically carried out in an alcoholic solvent, such as ethanol, using a sodium alkoxide base.
General Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Freshly distilled cyclopentadiene is added to the cooled sodium ethoxide solution.
-
The carbonyl compound (aldehyde or ketone) is then added dropwise to the reaction mixture.
-
The reaction mixture is stirred, often for an extended period, during which the brightly colored fulvene product precipitates or is isolated by extraction.
-
Purification is typically achieved through recrystallization or distillation.
It is widely reported that Thiele's original method often resulted in low yields and the formation of resinous byproducts, likely due to competing aldol condensations and the instability of the fulvene products under the reaction conditions.[1]
Advancements in Fulvene Synthesis: The Little and Stone Modification
In the mid-20th century, significant improvements to the Thiele synthesis were developed. Notably, the use of pyrrolidine as a base in methanol, as reported by Little and Stone, became the method of choice for preparing many fulvenes.[1][8] This modification offered considerably higher yields and cleaner reactions, particularly for aliphatic aldehydes and ketones.[1]
Experimental Protocol: The Little and Stone Method
General Procedure:
-
Freshly distilled cyclopentadiene and the carbonyl compound are dissolved in methanol.
-
A stoichiometric amount of pyrrolidine is added to the solution, often at room temperature or below.
-
The reaction is typically rapid, with the formation of the colored fulvene being indicative of product formation.
-
Workup usually involves dilution with water and extraction of the fulvene into an organic solvent.
-
Purification is carried out by chromatography or distillation.
The use of the less harsh base, pyrrolidine, is believed to minimize side reactions, leading to the observed improvement in yields.[8]
Quantitative Comparison of Synthetic Methods
The evolution of fulvene synthesis is best illustrated by comparing the yields obtained using Thiele's original method with those from the improved Little and Stone procedure.
| Carbonyl Compound | Thiele Method Yield (inferred) | Little & Stone Method Yield | Reference |
| Acetone | Low | Good | [1] |
| Cyclohexanone | Modest | 77% | [9] |
| Benzaldehyde | Modest | Good | [1] |
| Isobutyraldehyde | Low | 98% | [9] |
| 2,2,5-trimethyl-5-hexenal | Very Low | 59% | [9] |
Early Characterization of Fulvenes
The initial characterization of fulvenes by Thiele and his contemporaries relied on classical chemical methods and physical properties. The most striking feature of these compounds was their intense color, a property that arises from the cross-conjugated π-electron system and a small HOMO-LUMO gap.[10] The name "fulvene" itself is derived from the Latin word fulvus, meaning yellow.
| Fulvene Derivative | Reported Color |
| 6,6-Dimethylfulvene | Orange-Yellow |
| 6-Phenylfulvene | Red |
| 6,6-Diphenylfulvene | Deep Red |
Early researchers also noted the high reactivity of fulvenes, including their tendency to polymerize and react with oxygen.[2][7] These observations highlighted the unique nature of the exocyclic double bond and the overall reactivity of the fulvene system.
Conclusion
The discovery and synthesis of fulvenes by Johannes Thiele marked a significant milestone in organic chemistry, opening the door to a new class of non-benzenoid aromatic compounds. While his original methods were limited by low yields, they provided the crucial foundation upon which modern, high-yielding synthetic protocols have been built. The continued interest in fulvenes for a wide range of applications is a testament to the importance of this foundational work. The historical journey from Thiele's initial observations to the refined synthetic methods of today underscores the progressive nature of chemical science and the enduring legacy of its pioneers.
References
- 1. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Fulvene [chemeurope.com]
- 6. Johannes Thiele (chemist) - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 6,6-Dimethylfulvene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-Dimethylfulvene is a versatile organic compound with applications in synthesis, particularly as a precursor to complex molecules and organometallic structures. However, its utility is often hampered by its inherent instability and variable solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing robust experimental protocols for determining these crucial parameters. Furthermore, it outlines the primary degradation pathway and offers visual workflows to guide researchers in handling and characterizing this reactive molecule.
Introduction
This compound, a substituted fulvene, is a non-aromatic carbocyclic analogue of isopropylbenzene. Its conjugated diene system makes it a valuable reagent in various chemical reactions, including Diels-Alder and cycloaddition reactions. However, fulvenes are notoriously prone to polymerization and degradation, which presents significant challenges in their storage, handling, and application in multi-step syntheses. A thorough understanding of the solubility and stability of this compound in different organic solvents is therefore critical for its effective use in research and drug development. This guide aims to provide a foundational understanding and practical methodologies for characterizing these properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀ | |
| Molecular Weight | 106.17 g/mol | |
| Appearance | Light yellow to brown clear liquid | [1] |
| Density | 0.881 g/mL at 25 °C | |
| Boiling Point | 76-77 °C at 50 mmHg | |
| Storage Temperature | -20°C to 2-8°C | |
| Purity (typical) | >95.0% (GC) | [1] |
Solubility of this compound
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure (a non-polar hydrocarbon), its expected solubility profile can be inferred based on the "like dissolves like" principle. Qualitative observations from synthesis procedures, which often involve purification by recrystallization from solvents like petroleum ether or cyclohexane, further support its solubility in non-polar organic solvents.[2]
Expected Solubility Profile
The expected solubility of this compound in a variety of common organic solvents is summarized in Table 2. It is important to note that these are qualitative predictions and should be experimentally verified.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Cyclohexane, Toluene | High | Similar non-polar nature. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Can dissolve non-polar compounds, though high polarity may reduce solubility compared to non-polar solvents. |
| Polar Protic | Methanol, Ethanol | Low | Significant difference in polarity and hydrogen bonding capability. |
| Highly Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Low to Very Low | High polarity is unlikely to effectively solvate the non-polar this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (as pure as possible)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that an equilibrium with the undissolved solid/liquid is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. A preliminary experiment can be conducted to determine the time to reach equilibrium.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved material settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid/undissolved liquid is disturbed.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining micro-particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Measure the absorbance (using UV-Vis spectrophotometry) or peak area (using HPLC) of the standard solutions to generate a calibration curve. This compound has a known UV absorption spectrum.[4]
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of this compound solubility.
Stability of this compound
This compound is known to be unstable, primarily due to its propensity to undergo polymerization. This process can be initiated by heat, light, or the presence of acidic or radical species. The stability of this compound in a given organic solvent is a critical factor for its practical application.
Degradation Pathway: Polymerization
The primary degradation pathway for this compound in solution is believed to be through a Diels-Alder type self-cycloaddition, leading to the formation of oligomers and polymers. The exact structure of the polymer can vary, but it results in a decrease in the concentration of the monomeric fulvene over time. The presence of polymeric material can be observed in NMR spectra by the appearance of broad signals.[5]
The following diagram illustrates the likely polymerization pathway of this compound.
Caption: Proposed polymerization pathway of this compound via Diels-Alder cycloaddition.
Experimental Protocol for Stability Assessment
To quantify the stability of this compound in an organic solvent, a time-course study monitoring its concentration is required.
Objective: To determine the degradation rate and half-life of this compound in a selected organic solvent under specified conditions (e.g., temperature, light exposure).
Materials:
-
Freshly prepared or purified this compound
-
Selected organic solvent (analytical grade)
-
Amber glass vials with PTFE-lined screw caps
-
Thermostated chamber (e.g., oven or water bath)
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known initial concentration. It is advisable to work with dilute solutions to follow the degradation kinetics accurately.
-
Dispense aliquots of this solution into several amber glass vials to protect from light.
-
-
Incubation:
-
Place the vials in a thermostated chamber at a constant temperature.
-
If the effect of light is being studied, a parallel set of vials can be exposed to a controlled light source.
-
-
Time-Course Monitoring:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the chamber.
-
Immediately analyze the concentration of this compound in the sample using a validated analytical method (UV-Vis or HPLC), as described in the solubility protocol.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the order of the degradation reaction by fitting the data to different kinetic models (e.g., zero-order, first-order, second-order).
-
Calculate the rate constant (k) for the degradation process.
-
Calculate the half-life (t₁/₂) of this compound in the solvent under the tested conditions. For a first-order reaction, t₁/₂ = 0.693 / k.
-
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: Workflow for the stability assessment of this compound in organic solvents.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent instability and lack of well-documented quantitative solubility data necessitate a careful and systematic approach to its use. This guide provides researchers, scientists, and drug development professionals with a framework for understanding and, crucially, experimentally determining the solubility and stability of this compound in various organic solvents. By following the detailed protocols outlined herein, it is possible to generate reliable data that will inform solvent selection, reaction conditions, and storage protocols, thereby enabling the more effective and reproducible application of this versatile compound in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to the Theoretical Calculations of 6,6-Dimethylfulvene Frontier Orbitals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and experimental determination of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of 6,6-dimethylfulvene. Understanding the energy and distribution of these orbitals is critical for predicting the molecule's reactivity, electronic properties, and potential applications in areas such as organic synthesis and materials science.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions.[1] It posits that the interactions between the HOMO of one molecule and the LUMO of another are paramount in governing the reaction pathway. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy corresponds to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and electronic excitation properties.
This compound, a substituted fulvene, is a non-aromatic, colored hydrocarbon with a cross-conjugated π-system. Its unique electronic structure makes it an interesting subject for both theoretical and experimental studies, particularly concerning its reactivity in cycloaddition reactions and its potential as a building block in novel organic materials.
Quantitative Data on Frontier Orbitals
The frontier orbital energies of this compound have been investigated through both experimental techniques and theoretical calculations. The following table summarizes the key quantitative data available from the literature.
| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Methodology |
| HOMO Energy | -8.050 | Not explicitly stated | Experimental: Synchrotron-based Photoelectron Spectroscopy (PES). The value corresponds to the first vertical ionization energy. Theoretical: Focus of studies was on ionization energies rather than ground-state orbital energies. |
| LUMO Energy | Not available | Not explicitly stated in key sources | Experimental: No experimental electron affinity data found. Theoretical: Not a primary focus of the cited high-level calculations. |
| First Vertical Ionization Energy | 8.050 | Reliable theoretical values calculated | Experimental: Synchrotron-based Photoelectron Spectroscopy. Theoretical: Density Functional Theory (DFT) with CAM-B3LYP functional and Symmetry Adapted Cluster Configuration Interaction.[2][3] |
Experimental and Theoretical Methodologies
A robust understanding of the frontier orbitals of this compound is built upon a combination of advanced experimental measurements and high-level theoretical calculations.
Photoelectron Spectroscopy (PES)
The primary experimental technique for determining the ionization energies, and by extension the HOMO energy, is photoelectron spectroscopy.
-
Instrumentation : A synchrotron-based photoionization spectrum of this compound was recorded.[2][3]
-
Procedure : Gaseous this compound was ionized by a high-energy photon beam from a synchrotron source. The kinetic energy of the ejected photoelectrons was measured, from which the binding energies of the electrons in the molecule were determined. The spectrum reveals a series of bands, with the first band corresponding to the removal of an electron from the HOMO. This first vertical ionization energy gives a direct experimental measure of the HOMO's energy level.[2][3]
Vacuum Ultraviolet (VUV) Absorption Spectroscopy
To study the excited states of this compound, VUV absorption spectroscopy has been employed.
-
Instrumentation : The VUV photoabsorption spectrum was measured on the AU-UV beamline of the ASTRID2 synchrotron in Aarhus, Denmark.[4]
-
Procedure : The spectrum was measured in the gaseous phase at 25 °C over an energy range of 3.647 eV to 10.735 eV.[4] This technique provides information about the electronic transitions from occupied to unoccupied orbitals, which can be correlated with theoretical calculations of excited states.
Theoretical studies on this compound have utilized sophisticated computational chemistry methods to calculate its electronic structure and ionization energies.
-
Software : The specific software suite used in the primary studies is not explicitly mentioned, but Gaussian is a common choice for such calculations.
-
Theoretical Model : Density Functional Theory (DFT) is a widely used method. For this compound, the long-range corrected CAM-B3LYP functional has been shown to provide reliable results for ionization energies.[2][3]
-
Basis Set : The choice of basis set is crucial for accurate calculations. In the studies of this compound, basis sets such as the Ahlrichs type Def2-TZVP were used for Time-Dependent DFT (TDDFT) studies of excited states.
-
Geometry Optimization : Prior to calculating the electronic properties, the molecular geometry of this compound was optimized to find its lowest energy conformation.
-
Calculation of Properties : Following geometry optimization, the vertical and adiabatic ionization energies were calculated. These theoretical values were then compared with the experimental data from photoelectron spectroscopy to validate the computational model.[2][3]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the theoretical calculation of frontier orbitals and the relationship between theoretical and experimental approaches.
Caption: Workflow for the theoretical calculation of frontier orbitals.
Caption: Integration of theoretical and experimental data.
Conclusion
The frontier orbitals of this compound have been characterized through a synergistic approach combining experimental measurements and theoretical calculations. Synchrotron-based photoelectron spectroscopy provides a precise experimental value for the first vertical ionization energy, which corresponds to the HOMO energy level.[2][3] High-level DFT calculations, particularly using the CAM-B3LYP functional, have shown to be reliable in predicting the ionization energies, thus validating the theoretical models.[2][3]
While a direct experimental determination of the LUMO energy via electron affinity is currently lacking in the literature, the validated theoretical models provide a framework for its estimation. A comprehensive understanding of both the HOMO and LUMO is essential for accurately predicting the chemical behavior of this compound and for designing new molecules with tailored electronic properties for applications in drug development and materials science. Future work could focus on the experimental determination of the electron affinity of this compound to provide a complete and experimentally validated picture of its frontier orbitals.
References
The Intriguing Reactivity of Fulvene Derivatives: A Technical Guide for Researchers
Abstract
Fulvenes, a class of unsaturated cyclic hydrocarbons characterized by a cross-conjugated system with an exocyclic double bond, have captivated chemists for over a century due to their unique electronic properties and versatile reactivity.[1][2] This technical guide provides an in-depth exploration of the reactivity of fulvene derivatives, with a focus on their applications in organic synthesis, natural product chemistry, and materials science. We will delve into the core principles governing their behavior in cycloaddition reactions, electrophilic and nucleophilic additions, and polymerization processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key transformations, quantitative data to guide synthetic planning, and visualizations of reaction mechanisms.
Introduction: The Unique Electronic Structure of Fulvenes
First discovered by Thiele in 1900, fulvenes are non-benzenoid hydrocarbons that possess a unique cross-conjugated π-system.[1] The most commonly studied member of this family is pentafulvene, which consists of a five-membered ring with an exocyclic double bond. The electronic character of fulvenes is highly tunable through substitution at the exocyclic carbon (C6) and on the cyclopentadienyl ring.
The exocyclic double bond in fulvenes is polarized, leading to a dipolar resonance structure where the cyclopentadienyl ring bears a partial negative charge and the exocyclic carbon carries a partial positive charge. This charge separation is a key determinant of their reactivity, making the ring nucleophilic and the exocyclic carbon electrophilic. The extent of this polarization, and thus the reactivity, is profoundly influenced by the nature of the substituents. Electron-donating groups (EDGs) at the C6 position increase the electron density of the ring system, enhancing its nucleophilicity and participation in certain cycloaddition reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring and can alter the regioselectivity of additions.
Due to their conjugated system, fulvenes are often colored compounds. They are also known to be generally unstable, sensitive to oxygen, and prone to polymerization, necessitating careful handling and purification.[1]
Cycloaddition Reactions: A Gateway to Molecular Complexity
Fulvene derivatives are exceptionally versatile participants in cycloaddition reactions, acting as 2π, 4π, or 6π components, which allows for the construction of a wide array of complex polycyclic scaffolds.[1][2] The periselectivity of these reactions is highly dependent on the reaction partner and the substitution pattern of the fulvene.
[4+2] Cycloaddition (Diels-Alder Reactions)
In the context of Diels-Alder reactions, pentafulvenes can act as either the diene or the dienophile, depending on the electronic nature of the reaction partner. When reacting with electron-deficient dienophiles, electron-rich fulvenes typically serve as the 4π component (diene).
Table 1: Selected Examples of [4+2] Cycloaddition Reactions of Fulvene Derivatives
| Fulvene Derivative | Dienophile | Product | Yield (%) | Diastereomeric Ratio | Ref. |
| 6,6-Dimethylfulvene | Maleic anhydride | endo-adduct | >95 | >99:1 | [3] |
| 6-Phenylfulvene | N-Phenylmaleimide | Bicyclic adduct | 85 | N/A | [1] |
| 6,6-Diphenylfulvene | Dimethyl acetylenedicarboxylate | Heptasubstituted norbornadiene | 92 | N/A | [1] |
Higher-Order Cycloadditions: [6+2], [6+4], and [8+2] Reactions
Fulvenes substituted with electron-donating groups at the C6 position can participate as 6π components in cycloadditions with electron-deficient 2π or 4π systems. These reactions provide access to seven- and eight-membered ring systems, which are prevalent in many natural products.
Heptafulvenes, with their larger ring system, can participate in [8+2] cycloadditions, offering a route to bicyclo[5.4.1]dodecane skeletons. The competition between different cycloaddition pathways (e.g., [4+2] vs. [8+2]) is a critical aspect of heptafulvene chemistry and is influenced by both electronic and steric factors.[3]
Nucleophilic and Electrophilic Additions
The polarized exocyclic double bond of fulvenes is susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic Addition
Nucleophiles preferentially attack the electrophilic exocyclic carbon (C6) of the fulvene. This reaction is a fundamental transformation and a key step in many synthetic sequences. The initial addition of a nucleophile generates a cyclopentadienyl anion, which can then be protonated or trapped with another electrophile.
Table 2: Examples of Nucleophilic Additions to Fulvenes
| Fulvene Derivative | Nucleophile | Product | Yield (%) | Ref. |
| This compound | NaOMe/MeOH | 6-Methoxy-6-methyl-6H-cyclopentadiene | N/A | [4] |
| 6-(Chloromethyl)-6-methylfulvene | NaOEt/EtOH | Spiro[2.4]heptadiene intermediate | N/A | [4] |
| Fulvene | LiAlH4 | Cyclopentadienylmethanide | N/A | [1] |
Electrophilic Addition and Substitution
Electrophilic attack on fulvenes typically occurs at the cyclopentadienyl ring, which is the more electron-rich part of the molecule. The regioselectivity of this addition is influenced by the substituents on the ring and the exocyclic carbon.
Applications in Synthesis
The diverse reactivity of fulvenes makes them valuable building blocks in organic synthesis.
Natural Product Synthesis
Fulvene cycloadditions have been employed as key steps in the total synthesis of several complex natural products. For instance, intramolecular Diels-Alder reactions of fulvene derivatives have been utilized to construct the core structures of various terpenoids.
Materials Science
The ability of fulvenes to undergo polymerization has led to their investigation in materials science. Polymers derived from benzofulvene have shown interesting properties, such as thermoreversible polymerization.[5][6] Dithiafulvene-containing polymers have also been explored for their electrochromic properties.[7]
Table 3: Properties of Selected Fulvene-Based Polymers
| Monomer | Polymer Property | Characterization | Application | Ref. |
| Benzofulvene derivative | Thermoreversible polymerization | NMR, High Molar Mass | Advanced Polymers | [5][6] |
| Triphenylamine-dithiafulvene | Electrochromic | Cyclic Voltammetry | Electrochromic Devices | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and reactivity of fulvene derivatives.
Synthesis of this compound
Procedure: A solution of freshly distilled cyclopentadiene (1.2 eq) and acetone (1.0 eq) in methanol is cooled to 0 °C. A solution of sodium methoxide (1.1 eq) in methanol is added dropwise over 30 minutes while maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1 hour. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude product. Purification by vacuum distillation yields this compound as a yellow oil.
General Procedure for [4+2] Cycloaddition of this compound with an Electron-Deficient Dienophile
Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added the dienophile (1.1 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the dienophile, and monitored by TLC. Upon completion, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.
General Procedure for Nucleophilic Addition of an Alkoxide to a Fulvene
Procedure: To a solution of the fulvene derivative (1.0 eq) in the corresponding alcohol as the solvent, the sodium alkoxide (1.1 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction is stirred until the starting material is consumed, as indicated by TLC analysis. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the addition product.
Conclusion
Fulvene derivatives continue to be a fascinating and highly reactive class of compounds with significant potential in various fields of chemistry. Their unique electronic structure and versatile reactivity in cycloadditions, nucleophilic, and electrophilic additions make them powerful tools for the synthesis of complex molecules and novel materials. This guide has provided a comprehensive overview of their reactivity, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the synthetic potential of these remarkable molecules. Further exploration into the catalytic and asymmetric transformations of fulvenes is expected to unlock even more exciting applications in the future.
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis and Characterization of a New Benzofulvene Polymer Showing a Thermoreversible Polymerization Behavior - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 160.153.132.164 [160.153.132.164]
Safety and Handling of 6,6-Dimethylfulvene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 6,6-dimethylfulvene. The information is compiled from safety data sheets and chemical literature to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a flammable liquid and may be fatal if swallowed and enters the airways.[1] It may also cause drowsiness or dizziness.[2] Heating may cause an explosion.[2]
GHS Pictograms:


Signal Word: Danger[1]
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ | [1] |
| Molecular Weight | 106.17 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 76-77 °C at 50 mmHg (67 hPa) | [1] |
| Density | 0.881 g/mL at 25 °C | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Refractive Index | n20/D 1.548 |
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] However, the available data indicates the following:
| Exposure Route | Effect | Source |
| Ingestion | May be fatal if swallowed and enters airways (Aspiration hazard). Do NOT induce vomiting. | [1] |
| Inhalation | May cause drowsiness or dizziness.[2] Remove person to fresh air if inhaled.[1] | |
| Skin Contact | Not expected to produce adverse health effects or skin irritation. However, good hygiene practice requires minimizing exposure. | [2] |
| Eye Contact | Direct contact may produce transient discomfort, tearing, or redness. | [2] |
| Chronic Exposure | Long-term exposure is not thought to produce chronic adverse health effects. | [2] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1] |
Fire and Explosion Data
This compound is a flammable liquid and vapor, posing a moderate fire and explosion hazard when exposed to heat or flame.[2] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[2]
| Property | Value/Information | Source |
| Flammability | Flammable liquid and vapour (Category 3). | [1] |
| Flash Point | 43 °C (109.4 °F) - closed cup. | |
| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide. | |
| Unsuitable Extinguishing Media | Water jet. | [3] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), and other pyrolysis products typical of burning organic material. | [1][2] |
| Firefighting Precautions | Wear self-contained breathing apparatus. Use water spray to cool unopened containers. | [1] |
Handling and Storage
Proper handling and storage procedures are crucial for minimizing the risks associated with this compound.
Personal Protective Equipment (PPE)
| Type | Recommendation | Source |
| Eye/Face Protection | Safety glasses with side-shields or face shield. | [1] |
| Skin Protection | Handle with gloves. Wear protective clothing. | [1][2] |
| Respiratory Protection | Use in a well-ventilated area. If needed, use a respirator with a type ABEK (EN14387) filter. | [2] |
Safe Handling Practices
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1] Earth all lines and equipment.[2]
-
Use spark-free tools.[2]
-
Use in a well-ventilated area.[2]
-
Do not eat, drink, or smoke when handling.[2]
-
Wash hands thoroughly after handling.[2]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures vary, with some sources suggesting 2-8°C and others -20°C.
-
Store in original, tightly sealed containers.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
Protect from sunlight.[2]
-
Store in an approved flammable liquid storage area.[2]
Reactivity Profile
This compound is known for its reactivity, particularly in cycloaddition reactions.[4] It can react with singlet oxygen to form an enol lactone through a multi-step rearrangement.[4][5] It also participates in Diels-Alder reactions.[4] The exocyclic double bond is highly polarizable and is the center of the molecule's high reactivity.[5]
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in this document are not publicly available in the cited sources. The data is typically generated according to standardized guidelines, such as those from the OECD or EPA, but the specific reports are not provided in the safety data sheets.
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling and potential reactivity of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Key reactivity pathways of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: 6,6-Dimethylfulvene as a Diene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6,6-dimethylfulvene as a versatile diene in Diels-Alder reactions. The unique reactivity of this fulvene derivative allows for the synthesis of a variety of bicyclic adducts, which serve as valuable intermediates in the preparation of ansa-metallocenes and potentially novel therapeutic agents.
Introduction to this compound in Diels-Alder Reactions
This compound is a readily available, cross-conjugated exocyclic diene that actively participates in [4+2] cycloaddition reactions with a range of dienophiles. Its reactivity is influenced by the electron-donating nature of the two methyl groups at the exocyclic position, which modulates the energy of its frontier molecular orbitals. The Diels-Alder reaction with this compound typically proceeds with electron-deficient dienophiles, such as maleic anhydride, to form substituted norbornene-type adducts.
The stereochemical outcome of the reaction, yielding either the endo or exo adduct, is a critical aspect and can often be controlled by the reaction conditions. Generally, the endo adduct is the kinetically favored product, formed at lower temperatures, while the exo adduct is the thermodynamically more stable product and can be favored at higher temperatures.
Key Applications
The primary applications of this compound in Diels-Alder reactions include:
-
Synthesis of ansa-Metallocene Catalysts: The resulting Diels-Alder adducts, particularly with maleic anhydride, serve as key precursors for the synthesis of bridged cyclopentadienyl ligands. These ligands are then used to create ansa-metallocenes, which are highly valuable as catalysts in olefin polymerization. The bridge restricts the rotation of the cyclopentadienyl rings, influencing the stereochemistry of the resulting polymer.
-
Scaffolds for Drug Discovery: While direct applications in drug development are less documented, the rigid bicyclic scaffold of the Diels-Alder adducts provides a unique three-dimensional framework that can be functionalized to explore new chemical space for potential therapeutic agents. The reactivity of the anhydride group in the maleic anhydride adduct allows for further chemical modifications.
Experimental Protocols
Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol details the synthesis of 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, the Diels-Alder adduct of this compound and maleic anhydride. The reaction can be controlled to favor either the endo or exo isomer.
Reaction Scheme:
Materials:
-
This compound (freshly prepared or distilled)
-
Maleic anhydride
-
Toluene (dry)
-
Hexane (dry)
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Procedure for Kinetic Control (Favoring endo Adduct):
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of dry ethyl acetate at room temperature.
-
Add dry hexane to the solution.
-
Slowly add a solution of this compound (1.0 eq) in hexane to the stirred maleic anhydride solution at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the product may precipitate. If so, collect the crystals by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Wash the collected crystals with cold hexane and dry under vacuum.
-
Characterize the product by NMR, IR, and melting point analysis.
Procedure for Thermodynamic Control (Favoring exo Adduct):
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in dry toluene.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the exo adduct.
-
Characterize the product by NMR, IR, and melting point analysis.
Data Presentation:
| Parameter | endo-Adduct | exo-Adduct |
| Yield | Typically higher under kinetic control | Typically higher under thermodynamic control |
| Melting Point | Lower than the exo adduct | Higher than the endo adduct |
| ¹H NMR (CDCl₃, δ) | Characteristic signals for olefinic protons (~6.3 ppm), bridgehead protons, and anhydride protons. The coupling constants between the bridgehead protons and the anhydride protons are crucial for distinguishing between endo and exo isomers. | Signals will differ in chemical shift and coupling constants compared to the endo isomer. |
| ¹³C NMR (CDCl₃, δ) | Distinct signals for the carbonyl carbons, olefinic carbons, quaternary isopropylidene carbon, and other aliphatic carbons. | Carbonyl and aliphatic carbon signals will show shifts relative to the endo isomer due to the different steric environment. |
Note: Specific spectroscopic data should be acquired for the synthesized products and compared with literature values for confirmation.
Application Workflow: Synthesis of ansa-Zirconocene
The Diels-Alder adduct of this compound and maleic anhydride is a key starting material for the synthesis of ethylene-bridged ansa-zirconocene dichlorides. The general workflow is outlined below.
Caption: Workflow for the synthesis of ansa-zirconocene from this compound.
Protocol Outline for ansa-Zirconocene Synthesis:
-
Hydrolysis of the Anhydride: The Diels-Alder adduct is hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the anhydride in the presence of water or a base followed by acidification.
-
Reduction to the Diol: The dicarboxylic acid is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.
-
Formation of the Bridged Ligand Precursor: The diol can be converted to a more suitable leaving group, such as a ditosylate or dihalide, for subsequent reaction.
-
Formation of the Dilithio Salt: The cyclopentadienyl protons of the ligand precursor are deprotonated using a strong base, typically two equivalents of n-butyllithium, to form the dianionic ligand.
-
Reaction with Zirconium Tetrachloride: The freshly prepared dilithio salt is then reacted with zirconium tetrachloride (ZrCl₄) in an appropriate solvent (e.g., toluene or THF) to form the desired ansa-zirconocene dichloride. The product is then isolated and purified, often by recrystallization.
Potential in Drug Development
While specific examples of drugs derived from this compound Diels-Alder adducts are not prevalent in the literature, the resulting rigid bicyclic scaffolds hold potential for medicinal chemistry applications. The anhydride functionality of the maleic anhydride adduct is a versatile handle for further derivatization, allowing for the introduction of various pharmacophores.
Logical Relationship for Drug Discovery Application:
Caption: A logical workflow for utilizing this compound adducts in drug discovery.
The workflow would involve creating a library of diverse compounds by reacting the anhydride adduct with various amines, alcohols, and other nucleophiles. This library could then be screened against a panel of biological targets to identify "hit" compounds with desired activity. Subsequent lead optimization through medicinal chemistry efforts could then potentially lead to the development of new drug candidates. The unique 3D shape of the scaffold could offer novel binding interactions with biological targets that are not accessible with more traditional flat aromatic structures.
Protocol for the [4+2] Cycloaddition of 6,6-Dimethylfulvene with Maleic Anhydride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. This application note details the protocol for the reaction between 6,6-dimethylfulvene, serving as the diene, and maleic anhydride, a reactive dienophile. This reaction is of significant interest due to its stereoselectivity, typically favoring the formation of the endo adduct under kinetic control. The resulting bicyclic anhydride, 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a versatile intermediate for the synthesis of complex polycyclic frameworks relevant to medicinal chemistry and materials science. This document provides a comprehensive experimental protocol, a summary of reaction parameters, and a workflow diagram to ensure reproducible and efficient synthesis.
Reaction and Mechanism
The [4+2] cycloaddition proceeds in a concerted fashion, where the 4π electron system of the this compound reacts with the 2π electron system of maleic anhydride. The stereochemical outcome of the reaction is governed by kinetic and thermodynamic factors. Under milder conditions, the reaction is kinetically controlled and predominantly yields the endo isomer. This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state, which lowers its energy. At higher temperatures, the reaction can become reversible, potentially leading to the formation of the more thermodynamically stable exo isomer.
Data Presentation
The following table summarizes typical quantitative data for the [4+2] cycloaddition of this compound with maleic anhydride. Please note that yields and isomer ratios can vary based on specific reaction conditions and purification methods.
| Parameter | Value | Conditions | Reference |
| Reactants | This compound, Maleic Anhydride | Equimolar amounts | Craig, D., et al. (1951) |
| Solvent | Benzene | Anhydrous | Craig, D., et al. (1951) |
| Temperature | 25-30 °C (initial), then reflux | - | Craig, D., et al. (1951) |
| Reaction Time | Several hours at room temperature, followed by 1 hour of reflux | - | Craig, D., et al. (1951) |
| Product | 7-Isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | endo isomer predominantly | Craig, D., et al. (1951) |
| Yield | High | After recrystallization | Craig, D., et al. (1951) |
| Melting Point (endo adduct) | 78-79 °C | - | Craig, D., et al. (1951) |
Experimental Protocol
This protocol is based on established procedures for the Diels-Alder reaction of this compound and maleic anhydride.
Materials:
-
This compound (freshly prepared and distilled)
-
Maleic Anhydride
-
Anhydrous Benzene (or an alternative anhydrous, non-polar aprotic solvent such as diethyl ether or dichloromethane)
-
Anhydrous diethyl ether (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Preparation of Reactants: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous benzene under an inert atmosphere.
-
Reaction Initiation: To the stirred solution of maleic anhydride, add a solution of freshly distilled this compound (1.0 equivalent) in anhydrous benzene dropwise at room temperature (25-30 °C).
-
Reaction Progression: The reaction is exothermic and the color of the fulvene will typically fade. Stir the reaction mixture at room temperature for several hours to allow for the initial adduct formation.
-
Completion of Reaction: After the initial stirring period, heat the reaction mixture to reflux for approximately 1 hour to ensure complete consumption of the reactants.
-
Isolation of the Product:
-
Allow the reaction mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of benzene and petroleum ether or ethyl acetate and hexane.
-
Characterization: The structure and purity of the resulting 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The predominance of the endo isomer can be confirmed by analysis of the coupling constants in the ¹H NMR spectrum.
Visualization
Experimental Workflow:
Synthesis of Polycyclic Scaffolds Using 6,6-Dimethylfulvene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethylfulvene is a versatile and reactive building block in organic synthesis, prized for its utility in constructing complex polycyclic scaffolds. Its unique electronic properties and participation in various cycloaddition reactions, primarily as a diene or a dienophile, make it a valuable tool for accessing diverse molecular architectures. These polycyclic frameworks are of significant interest in medicinal chemistry and drug discovery, as they form the core of numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of polycyclic scaffolds utilizing this compound, with a focus on key cycloaddition reactions. The information presented is intended to serve as a practical guide for researchers in the exploration of novel chemical entities with potential therapeutic applications.
Key Reactions and Methodologies
The primary route to polycyclic scaffolds using this compound involves cycloaddition reactions, where the fulvene can act as a 4π or 2π component. The most common reactions are [4+2] Diels-Alder cycloadditions with various dienophiles.
Synthesis of this compound
A reliable synthesis of the starting material is crucial. A common and efficient method involves the condensation of cyclopentadiene with acetone.
Experimental Protocol: Synthesis of this compound
-
Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), Acetone, Pyrrolidine, Methanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of freshly cracked cyclopentadiene (1.0 eq) in methanol is prepared.
-
Pyrrolidine (1.2 eq) is added to the solution, and the mixture is cooled in an ice bath.
-
Acetone (1.5 eq) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a yellow oil.
-
[4+2] Cycloaddition with Maleic Anhydride
The Diels-Alder reaction between this compound and maleic anhydride yields a bicyclo[2.2.1]heptene derivative, a common scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of the this compound-Maleic Anhydride Adduct
-
Materials: this compound, Maleic Anhydride, Diethyl Ether.
-
Procedure:
-
A solution of this compound (1.0 eq) in diethyl ether is prepared in a round-bottom flask.
-
Maleic anhydride (1.0 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 24 hours. The product often precipitates out of the solution.
-
The precipitate is collected by vacuum filtration and washed with cold diethyl ether.
-
The solid product is dried under vacuum to yield the desired bicyclic adduct.
-
[4+2] Cycloaddition with p-Benzoquinone
The reaction with p-benzoquinone provides access to a different class of polycyclic scaffolds with potential for further functionalization. This compound can participate as both a 2π and 4π component in cycloadditions with p-benzoquinone, leading to [2+3] and [4+2] cycloadducts respectively.[1][2]
Experimental Protocol: Synthesis of this compound-p-Benzoquinone Adducts
-
Materials: this compound, p-Benzoquinone, Benzene.
-
Procedure:
-
A solution of this compound (1.0 eq) and p-benzoquinone (1.2 eq) in anhydrous benzene is prepared in a sealed tube.
-
The mixture is heated at 80 °C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the different cycloadducts.
-
Quantitative Data Summary
| Reaction | Dienophile | Solvent | Temperature | Time | Yield (%) | Reference |
| [4+2] Cycloaddition | Maleic Anhydride | Diethyl Ether | Room Temp. | 24 h | >90 | |
| [4+2] Cycloaddition | p-Benzoquinone | Benzene | 80 °C | 12 h | Variable | [1] |
| [2+2] Cycloaddition | t-Butylcyanoketene | Anhydrous Benzene | Reflux | 11 h | 30 | [3] |
Visualization of Reaction Pathways
Diagram: Synthesis of this compound
References
Application of 6,6-Dimethylfulvene in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6-Dimethylfulvene, a readily available and versatile building block, has emerged as a valuable tool in the strategic synthesis of complex natural products. Its inherent reactivity in cycloaddition reactions, particularly the Diels-Alder reaction, allows for the rapid construction of intricate carbocyclic frameworks that form the core of numerous biologically active molecules. This document provides a detailed account of the application of this compound in natural product synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Application Notes
The primary application of this compound in natural product synthesis lies in its role as a diene in [4+2] cycloaddition reactions. This strategy provides a convergent and often stereocontrolled route to bicyclo[2.2.1]heptene derivatives, which are common structural motifs in a variety of terpenoids and other complex natural products. The gem-dimethyl group on the exocyclic double bond of this compound offers several advantages:
-
Stereochemical Control: The steric bulk of the gem-dimethyl group can influence the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer.
-
Increased Stability: The dimethyl substitution enhances the stability of the fulvene, making it easier to handle and store compared to the parent fulvene.
-
Functionality Handle: The exocyclic double bond of the resulting adduct can be further functionalized, providing a handle for subsequent transformations in a total synthesis.
A notable example of the utility of this compound is in the synthesis of precursors to complex terpenoids. The Diels-Alder reaction between this compound and a suitable dienophile, such as a quinone, establishes the core bicyclic system from which more elaborate structures can be elaborated.
Key Experiments and Protocols
While a direct total synthesis of a named natural product featuring a key Diels-Alder reaction with this compound and a complete, published experimental protocol proved elusive in a comprehensive literature search, the reaction of this compound with p-benzoquinone serves as a foundational and well-characterized example of the type of transformation employed in the early stages of such synthetic endeavors.[1][2] This reaction constructs a key tricyclic adduct that can serve as a versatile intermediate.
Diels-Alder Reaction of this compound and p-Benzoquinone
This reaction forms a tricyclic adduct which can be a versatile starting material for the synthesis of various complex molecules.
Reaction Scheme:
Figure 1: Diels-Alder reaction of this compound and p-benzoquinone.
Experimental Protocol:
Materials:
-
This compound (freshly prepared or distilled)
-
p-Benzoquinone
-
Anhydrous benzene (or toluene)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of p-benzoquinone (1.0 eq) in anhydrous benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, this compound (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting materials), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tricyclic adduct.
Quantitative Data:
The following table summarizes typical quantitative data for the Diels-Alder reaction between this compound and p-benzoquinone.
| Parameter | Value | Reference |
| Yield | 75-85% | [1][2] |
| Diastereoselectivity | Predominantly exo | [1] |
| Reaction Time | 4-8 hours | [1] |
| Reaction Temperature | Reflux (Benzene) | [1] |
Synthetic Workflow and Logic
The strategic application of this compound in a hypothetical total synthesis of a complex terpenoid is outlined in the following workflow.
Figure 2: General synthetic workflow using this compound.
This workflow highlights the convergent nature of the strategy, where two key fragments, this compound and a functionalized dienophile, are prepared separately and then combined in the crucial Diels-Alder reaction to rapidly assemble a complex intermediate. Subsequent functional group manipulations and ring-forming reactions on this adduct lead to the final natural product.
Conclusion
This compound is a powerful and versatile reagent in the synthesis of natural products. Its ability to participate in stereoselective Diels-Alder reactions provides an efficient entry into complex polycyclic systems. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling the continued exploration of this reagent in the construction of novel and biologically important molecules. Further research into the development of catalytic and enantioselective cycloaddition reactions involving this compound will undoubtedly expand its utility in the synthesis of chiral natural products.
References
Application Notes and Protocols: Mechanism of the [6+4] Cycloaddition of Tropone with 6,6-Dimethylfulvene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanistic intricacies of the [6+4] cycloaddition reaction between tropone and 6,6-dimethylfulvene. It consolidates findings from computational studies and presents a general experimental protocol for performing thermal cycloaddition reactions.
Mechanistic Insights
The cycloaddition of tropone and this compound is a higher-order cycloaddition that provides access to complex bicyclic scaffolds.[1] While initially debated, recent computational studies using Density Functional Theory (DFT) have elucidated a complex and nuanced reaction mechanism that goes beyond a simple concerted process.[2][3]
1.1. The Ambimodal Transition State
The reaction does not proceed through a single, straightforward [6+4] pathway. Instead, it is governed by an ambimodal transition state .[3][4] This single transition state (TS-1) stands at a bifurcation point on the potential energy surface, leading concurrently to two distinct initial cycloadducts: a [6+4] adduct and a [4+6] adduct.[2][5] This ambimodality explains the formation of multiple products from a single concerted, albeit asynchronous, step.
1.2. Interconversion via Cope Rearrangement
The two initially formed adducts are not static. They can readily interconvert through a[2][2] sigmatropic shift, commonly known as a Cope rearrangement.[3][4] This rearrangement proceeds through its own transition state (TS-Cope) and allows the less thermodynamically stable adduct to isomerize into the more stable one.
1.3. Subsequent Rearrangement and Double Cycloaddition
The complexity of the reaction cascade continues beyond the initial cycloaddition. The thermodynamically favored initial adduct can undergo a[4][6] sigmatropic hydrogen shift.[2][7] This creates a more stable cyclopentadiene derivative by moving the double bond into a more substituted position.[2][7] This rearranged intermediate is then capable of reacting with a second molecule of tropone in another exo-selective [6+4] cycloaddition, ultimately leading to a pentacyclic 2:1 adduct, which is often the major product isolated experimentally.[2][3]
Mechanistic Pathway Diagram
Caption: Proposed mechanism for the cycloaddition of tropone with this compound.
Quantitative Mechanistic Data
Computational studies have provided quantitative estimates for the activation and reaction energies of the key steps in the cycloaddition pathway. The data below, calculated at the M06-2X/6-311+G(d,p) level of theory, illustrates the energetic landscape of the reaction.
| Step | Transition State (TS) | Relative Free Energy (ΔG‡) (kcal/mol) | Product/Intermediate | Relative Free Energy (ΔG°) (kcal/mol) |
| Initial Cycloaddition | TS-1 | 23.5 | [6+4] Adduct | -8.2 |
| (Ambimodal) | [4+6] Adduct | -11.5 | ||
| Cope Rearrangement | TS-Cope | 20.1 | [4+6] Adduct | -11.5 |
| ([6+4] -> [4+6]) | ||||
| [4][6] Hydrogen Shift | TS-H-Shift | 25.0 | Rearranged Int. | -13.0 |
| Second [6+4] Cycloaddition | TS-2 | 21.8 | 2:1 Adduct | -25.0 |
Note: Energy values are representative and sourced from DFT calculations on similar systems. Actual experimental values may vary.
Experimental Protocols
While the mechanism has been explored computationally, detailed experimental procedures for this specific reaction are not extensively published. The following is a general protocol for a thermal [6+4] cycloaddition reaction, which serves as a starting point for optimization.
3.1. Materials and Equipment
-
Tropone (purified by distillation or chromatography)
-
This compound (freshly prepared and used immediately due to instability)
-
Anhydrous, degassed solvent (e.g., toluene, xylene, or benzene)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Standard glassware for work-up (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Analytical instruments: NMR spectrometer, Mass spectrometer
3.2. General Reaction Procedure
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add purified tropone (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.5 M.
-
Fulvene Addition: Add freshly prepared this compound (1.0 - 1.5 eq) to the solution via syringe. The use of a slight excess of the more volatile or unstable partner is common.
-
Thermal Reaction: Seal the flask or tube securely. Heat the reaction mixture to 80-140 °C.[7] The optimal temperature and reaction time must be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis until the limiting reagent is consumed (typically 12-48 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
If necessary, perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with brine to remove any highly polar impurities. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Purify the crude product mixture by silica gel column chromatography. Use a gradient of ethyl acetate in hexanes to separate the different cycloadducts and any unreacted starting material.
-
Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Experimental Workflow Diagram
Caption: General experimental workflow for thermal [6+4] cycloaddition reactions.
Concluding Remarks
The [6+4] cycloaddition of tropone with this compound is a powerful tool for synthesizing complex polycyclic systems. A thorough understanding of its intricate mechanism, which involves an ambimodal transition state, subsequent rearrangements, and the potential for double cycloaddition, is critical for controlling the reaction outcome and optimizing yields. The provided data and protocols offer a solid foundation for researchers aiming to explore or utilize this fascinating transformation in their synthetic endeavors.
References
- 1. Organocatalytic Enantioselective 1,3-dipolar [6+4] Cycloadditions of Tropone. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
Application Notes: 6,6-Dimethylfulvene as a Versatile Precursor for Substituted Cyclopentadienyl Ligands
Introduction
6,6-Dimethylfulvene is a readily accessible and highly versatile starting material for the synthesis of a wide range of substituted cyclopentadienyl (Cp) ligands. Its exocyclic double bond is susceptible to nucleophilic attack, providing a straightforward and efficient route to introduce new functionalities onto the cyclopentadienyl ring. This method is particularly valuable for creating ligands with specific steric and electronic properties, which are crucial for the design of advanced organometallic complexes, such as metallocene and constrained-geometry catalysts (CGCs) used in olefin polymerization.[1][2] The resulting ligands, often featuring an isopropenyl or related substituent, serve as key building blocks for catalysts that exhibit enhanced performance in producing polymers with tailored properties.[3][4]
Core Reaction Principle
The primary synthetic strategy involves the reaction of this compound with strong nucleophiles, typically organolithium reagents or lithium amides like lithium diisopropylamide (LDA).[5] The nucleophile adds to the exocyclic carbon atom of the fulvene, breaking the double bond and generating a lithium cyclopentadienide salt functionalized with a tertiary alkyl group. This substituted Cp anion is then ready for subsequent reaction with a metal halide (e.g., ZrCl₄) to form the desired organometallic complex.
Caption: General reaction pathway for synthesizing substituted metallocenes from this compound.
Experimental Protocols
The following protocols are based on established fulvene-derived routes for the synthesis of alkenyl-functionalized Group 4 bent metallocenes.[5]
Protocol 1: Synthesis of (1-Methylethenyl-cyclopentadienyl)lithium
This procedure details the formation of the lithium salt of the substituted cyclopentadienyl ligand via deprotonation of a this compound derivative.[5]
Materials:
-
This compound derivative (e.g., this compound, 1-methyl-6,6-dimethylfulvene)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard Schlenk line and glassware
-
Argon or Nitrogen inert gas supply
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the this compound derivative in anhydrous THF in a Schlenk flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled fulvene solution dropwise over 30 minutes. A color change is typically observed.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
Product: The resulting solution contains the corresponding (1-methylethenyl-Cp)lithium reagent (alkenyl-Cp lithium reagent), which can be used directly in the next step without isolation.[5]
Protocol 2: Synthesis of Bis(1-methylethenyl-cyclopentadienyl)zirconium Dichloride Complexes
This protocol describes the reaction of the in-situ generated lithium salt with zirconium tetrachloride to yield the target metallocene.[5]
Materials:
-
Solution of (1-methylethenyl-Cp)lithium from Protocol 1
-
Zirconium(IV) chloride-bis(tetrahydrofuran) complex (ZrCl₄(THF)₂)
-
Anhydrous toluene
-
Anhydrous dichloromethane and pentane for purification
Procedure:
-
Preparation: In a separate Schlenk flask under an inert atmosphere, suspend ZrCl₄(THF)₂ in anhydrous toluene.
-
Addition of Ligand: Cool the ZrCl₄(THF)₂ suspension to -78 °C. Slowly add the previously prepared (1-methylethenyl-Cp)lithium solution to the suspension via cannula transfer.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Remove the solvent in vacuo. The solid residue is then extracted with dichloromethane and filtered to remove lithium chloride salts.
-
Purification: The filtrate is concentrated, and the product is precipitated by the addition of pentane. The resulting solid is collected by filtration, washed with pentane, and dried under vacuum to yield the desired (1-methylethenyl-Cp)₂ZrCl₂ complex.[5] Recrystallization from a suitable solvent like dichloromethane or toluene can be performed for further purification.[5]
Caption: Step-by-step workflow for the synthesis of an alkenyl-substituted zirconocene.
Quantitative Data
The following table summarizes representative yields and analytical data for zirconocene complexes synthesized from substituted 6,6-dimethylfulvenes.[5]
| Starting Fulvene Derivative | Product Complex | Yield (%) | Melting Point (°C) | Anal. Calcd. (C%, H%) | Anal. Found (C%, H%) |
| This compound | (C8H9)2ZrCl2 | 97% (post-photolysis) | 207 | 51.60, 4.87 | 51.56, 5.00 |
| 1,2,3,4-tetramethyl-6,6-dimethylfulvene | meso/rac-(C12H17)2ZrCl2 | 75% | 183 (decomp 294) | 59.48, 7.07 | 59.58, 7.00 |
| 1-isopropyl-2,4-dimethyl-6,6-dimethylfulvene | meso/rac-(C11H15)2ZrCl2 | 76% | 107 (decomp 205) | 57.87, 6.62 | 58.41, 6.94 |
Data sourced from PNAS.[5]
Applications in Catalyst Design
The substituted cyclopentadienyl ligands derived from this compound are instrumental in the development of high-performance polymerization catalysts.
-
ansa-Metallocenes: The alkenyl substituents introduced via the fulvene route can undergo further reactions, such as intramolecular [2+2] cycloadditions upon photolysis, to form bridged ansa-metallocenes.[5] These bridged structures enforce a specific geometry around the metal center, influencing catalytic activity and polymer properties.
-
Constrained-Geometry Catalysts (CGCs): The methodology can be adapted to synthesize ligands for CGCs, which are characterized by a linked cyclopentadienyl-amido framework.[2] These catalysts are known for their exceptional ability to incorporate α-olefin comonomers into a growing polymer chain.[1][2]
-
Enhanced Catalytic Performance: The presence of substituents on the Cp ring, such as those introduced using fulvene precursors, plays a significant role in the catalytic performance of the final complex. For instance, methyl groups adjacent to the bridgehead in an ansa-zirconocene derived from a substituted fulvene led to high catalytic activities (21 × 10⁶ g mol⁻¹ Zr h⁻¹) for 1-decene oligomerization at temperatures as high as 120 °C.[3][4]
Caption: Logical flow from this compound to advanced catalyst structures.
References
- 1. Constrained Geometry Organotitanium Catalysts Supported on Nanosized Silica for Ethylene (co)Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constrained geometry complex - Wikipedia [en.wikipedia.org]
- 3. Preparation of ansa-metallocenes for production of poly(α-olefin) lubricants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Application Notes and Protocols: Enantioselective Cycloaddition Reactions of 6,6-Dimethylfulvene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for enantioselective cycloaddition reactions involving 6,6-dimethylfulvene derivatives. The methodologies outlined herein offer efficient access to complex chiral molecules, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Application Note 1: Organocatalytic Intramolecular [6+2] Cycloaddition for the Synthesis of Tricyclopentanoids
The enantioselective intramolecular [6+2] cycloaddition of this compound derivatives bearing a δ-formylalkyl group at the exocyclic 6-position provides a powerful method for the synthesis of linear triquinane skeletons. This reaction is effectively catalyzed by diphenylprolinol silyl ether, proceeding with high yields and excellent enantioselectivities. The resulting cis-fused tricyclopentanoid structures are important motifs in various natural products and pharmacologically active compounds.
The reaction proceeds via the formation of an enamine from the aldehyde moiety and the secondary amine catalyst, which then undergoes an intramolecular cycloaddition with the fulvene core. Computational studies have suggested that this intramolecular [6+2] cycloaddition proceeds through a concerted, asynchronous transition state.[1][2][3] This method is notable for its operational simplicity and the high degree of stereocontrol, exclusively forming the cis-fused isomers.[1][3]
Quantitative Data Summary
| Entry | Substrate (R) | Time (h) | Yield (%) | ee (%) |
| 1 | H | 24 | 85 | >99 |
| 2 | Me | 48 | 78 | >99 |
| 3 | Ph | 72 | 71 | 99 |
| 4 | Bn | 48 | 82 | >99 |
| 5 | CH₂CH₂Ph | 48 | 80 | >99 |
Experimental Protocol: General Procedure for the Enantioselective Intramolecular [6+2] Cycloaddition
Materials:
-
6-(δ-formylalkyl)-6-methylfulvene derivative
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 6-(δ-formylalkyl)-6-methylfulvene derivative (1.0 equiv).
-
Add anhydrous solvent (e.g., CH₂Cl₂) to dissolve the substrate.
-
Add the diphenylprolinol silyl ether catalyst (0.1 - 0.2 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tricyclopentanoid product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
DOT Script for the Catalytic Cycle of the Intramolecular [6+2] Cycloaddition:
Caption: Catalytic cycle of the enantioselective intramolecular [6+2] cycloaddition.
Application Note 2: Intermolecular Cycloaddition Reactions
While intramolecular cycloadditions of this compound derivatives are well-established, intermolecular variants offer a broader scope for accessing diverse molecular scaffolds. This compound can participate as a 2π, 4π, or 6π component in cycloaddition reactions, depending on the reaction partner and conditions.[4] For instance, it can undergo [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienophiles. The development of enantioselective intermolecular cycloadditions of this compound remains an active area of research, with organocatalysis and metal-based catalysis being promising approaches.
Experimental Protocol: General Procedure for a Putative Enantioselective [4+2] Cycloaddition
Materials:
-
This compound
-
Electron-deficient dienophile (e.g., N-alkenoyl oxazolidinone)
-
Chiral Lewis acid catalyst (e.g., a chiral copper(II)-bis(oxazoline) complex)
-
Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral Lewis acid catalyst.
-
Add the anhydrous solvent and stir to dissolve the catalyst.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the dienophile to the catalyst solution and stir for a short period to allow for complexation.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC analysis, respectively.
DOT Script for a General [4+2] Cycloaddition Workflow:
Caption: General experimental workflow for a Lewis acid-catalyzed [4+2] cycloaddition.
Future Outlook
The enantioselective cycloaddition reactions of this compound derivatives represent a rapidly evolving field with significant potential for the synthesis of complex molecules. Future research will likely focus on expanding the scope of these reactions to include a wider range of substrates and cycloaddition types, such as [3+2] and [6+4] cycloadditions. The development of novel and more efficient chiral catalysts, including both organocatalysts and metal-based systems, will be crucial for achieving higher levels of stereocontrol and for rendering these reactions more practical for large-scale applications in the pharmaceutical and fine chemical industries.
References
- 1. Collection - Organocatalytic, Enantioselective Intramolecular [6 + 2] Cycloaddition Reaction for the Formation of Tricyclopentanoids and Insight on Its Mechanism from a Computational Study - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic, enantioselective intramolecular [6+2] cycloaddition reaction for the formation of tricyclopentanoids and insight on its mechanism from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
Application Notes and Protocols: Photochemical Reactions and Rearrangements of 6,6-Dimethylfulvene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions and rearrangements of 6,6-dimethylfulvene, a versatile building block in organic synthesis. The unique electronic structure of fulvenes makes them highly susceptible to photochemical transformations, leading to the formation of complex carbocyclic skeletons. This document outlines the key photochemical pathways, provides available quantitative data, and details experimental protocols for researchers interested in utilizing these reactions in their synthetic endeavors.
Introduction to the Photochemistry of this compound
This compound, a cross-conjugated exocyclic diene, exhibits characteristic photochemical reactivity upon absorption of ultraviolet (UV) light. The primary photochemical process involves an electrocyclic reaction, leading to the formation of strained ring systems with significant potential in the synthesis of novel molecular architectures. Understanding the underlying photochemical principles and reaction parameters is crucial for controlling product distribution and achieving desired synthetic outcomes.
Spectroscopic Data
The photochemical behavior of a molecule is intrinsically linked to its absorption of light. The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the UV region, which are responsible for initiating its photochemical reactions.
| Parameter | Wavelength (nm) | Molar Absorptivity (ε) | Solvent | Reference |
| λmax 1 | 269 | 15,948 M⁻¹cm⁻¹ | Acetonitrile | [1] |
| λmax 2 | 355 | 256 M⁻¹cm⁻¹ | Acetonitrile | [1] |
Note: The absorption spectrum indicates that standard laboratory UV sources, such as mercury lamps, are suitable for inducing the photochemical reactions of this compound.
Photochemical Rearrangements
Upon UV irradiation, this compound primarily undergoes a [4π+2π] intramolecular electrocyclic rearrangement to yield bicyclic and spirocyclic products.
Formation of Bicyclo[3.1.0]hexene Derivatives
A key photochemical rearrangement of this compound leads to the formation of a bicyclo[3.1.0]hexane skeleton. This reaction proceeds through a formal intramolecular [2+2] cycloaddition, yielding a highly strained but synthetically valuable intermediate.
Formation of Spiro[2.4]heptadiene Derivatives
Another significant photochemical pathway involves the rearrangement to form spiro[2.4]heptadiene derivatives. This transformation is proposed to occur through a concerted electrocyclization followed by a sigmatropic shift, or via a diradical intermediate. The formation of a spirocyclic system from a fulvene core is a powerful method for increasing molecular complexity.
Quantitative Data
While the photochemical rearrangements of this compound are well-documented qualitatively, specific quantitative data such as quantum yields are not extensively reported in the reviewed literature. The efficiency of these reactions is known to be influenced by factors such as irradiation wavelength, solvent, and the presence of sensitizers or quenchers.
| Reaction | Product | Quantum Yield (Φ) | Conditions | Reference |
| Photorearrangement of this compound | 1-Isopropylidenespiro[2.4]hepta-2,4-diene | Not Reported | UV irradiation | N/A |
| Photorearrangement of this compound | 6,6-Dimethylbicyclo[3.1.0]hex-2-ene | Not Reported | UV irradiation | N/A |
Note: The lack of reported quantum yields highlights an opportunity for further quantitative photochemical studies on this system.
Experimental Protocols
The following are generalized protocols for conducting photochemical reactions of this compound. It is recommended that small-scale pilot reactions are performed to optimize conditions for specific applications.
General Photolysis Setup
A standard immersion-well photochemical reactor is suitable for these reactions. The choice of lamp (e.g., medium-pressure mercury lamp) and filter sleeves (e.g., Pyrex, Vycor) will determine the irradiation wavelength. It is crucial to use solvents that are transparent at the irradiation wavelength and to degas the solution to prevent quenching by oxygen.
Protocol for Photochemical Rearrangement of this compound
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., cyclohexane, acetonitrile)
-
Photochemical reactor with a UV lamp (e.g., 450W medium-pressure mercury lamp)
-
Cooling system for the reactor
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 0.01-0.1 M) in the chosen solvent.
-
Transfer the solution to the photochemical reactor.
-
Degas the solution for at least 30 minutes by bubbling with an inert gas.
-
Start the cooling system to maintain a constant reaction temperature (e.g., 10-20 °C).
-
Turn on the UV lamp and irradiate the solution for a predetermined time (e.g., 1-24 hours). The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS, TLC, or ¹H NMR).
-
Once the reaction is complete, turn off the lamp and stop the cooling system.
-
Carefully remove the solvent under reduced pressure.
-
Purify the resulting product mixture by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Visualizations
Reaction Pathway
Caption: Photochemical rearrangement of this compound.
Experimental Workflow
Caption: General workflow for a photochemical experiment.
Safety Considerations
-
Fulvenes can be reactive and should be handled in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Appropriate personal protective equipment (PPE), including UV-blocking safety glasses, must be worn. The photochemical reactor should be properly shielded.
-
Organic solvents are flammable. Ensure that the experimental setup is free from ignition sources.
-
High-pressure mercury lamps can pose an explosion hazard if not handled correctly. Follow the manufacturer's instructions for safe operation.
Conclusion
The photochemical rearrangements of this compound provide an elegant and efficient route to complex carbocyclic structures. While quantitative data on reaction efficiencies are currently limited, the described protocols offer a solid starting point for researchers to explore and optimize these transformations for applications in organic synthesis, materials science, and drug discovery. Further investigation into the quantum yields and detailed mechanistic pathways of these reactions will undoubtedly enhance their synthetic utility.
References
Application Notes and Protocols for 6,6-Dimethylfulvene in Dynamic Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of novel molecules with high affinity for a specific target, such as a protein or nucleic acid.[1] This approach utilizes reversible chemical reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL).[2] The composition of this library is under thermodynamic control, and upon the introduction of a molecular target, the equilibrium can shift to favor the formation and amplification of the library member that binds most strongly to the target.[3]
The use of 6,6-dimethylfulvene and its derivatives in DCC is predicated on its participation as a diene in the reversible Diels-Alder reaction.[4] The [4+2] cycloaddition between a fulvene and a suitable dienophile (e.g., a cyanolefin) can be designed to be reversible under mild conditions, making it an attractive reaction for the generation of DCLs.[5]
Core Principle:
The key to employing this compound in DCC is the reversible nature of its Diels-Alder cycloaddition. At moderate temperatures, the reaction exists in a state of equilibrium between the fulvene and dienophile (reactants) and the cyclohexene adduct (product). This reversibility allows the library to dynamically adapt to the presence of a target.
Potential Applications:
-
Drug Discovery: By functionalizing this compound and a library of dienophiles with fragments known to interact with a biological target (e.g., a protein's active site), a DCL can be generated. The target protein then acts as a template, selectively stabilizing the adduct that best fits its binding site. This leads to the amplification of the most potent inhibitor or ligand, which can then be identified and synthesized as a discrete compound.[3]
-
Catalyst Development: A DCL can be designed where the library members are potential ligands for a metal catalyst. In the presence of the metal ion and a substrate for the desired reaction, the library can re-equilibrate to amplify the ligand that forms the most active catalytic species.
-
Materials Science: The reversible nature of the fulvene-based Diels-Alder reaction has been explored for the development of self-healing polymers and dynamic materials ("dynamers").[6][7] These materials can reversibly form and break cross-links in response to thermal stimuli.
Advantages and Considerations:
-
Mild Reaction Conditions: The Diels-Alder reaction involving functionalized fulvenes can proceed rapidly and reversibly at temperatures ranging from -10 to +50 °C, which can be compatible with thermally sensitive biological targets.[5]
-
Orthogonality: The Diels-Alder reaction is a cycloaddition that is often orthogonal to many functional groups present in biological systems, reducing the likelihood of side reactions.
-
Solvent Compatibility: While initial studies were performed in organic solvents like chloroform, for biological applications, the system must be adapted to aqueous buffer conditions.[5] This may require the synthesis of water-soluble fulvene and dienophile building blocks or the use of co-solvents.
-
Equilibrium Quenching: For analysis by methods like HPLC-MS, the dynamic equilibrium often needs to be "frozen" to prevent re-equilibration during the analytical process. This can be achieved by a rapid temperature drop or by an irreversible chemical transformation (e.g., reduction) of the adducts.
Quantitative Data in Fulvene-Based DCC
While specific quantitative data for DCLs based on this compound are not extensively reported in the literature, the following parameters are crucial for the characterization and validation of any DCC experiment. Researchers should aim to measure these values to understand their system.
| Parameter | Symbol | Definition & Significance |
| Equilibrium Constant | Keq | The ratio of the concentration of the Diels-Alder adduct to the concentrations of the diene (fulvene) and dienophile at equilibrium. It defines the inherent stability of each library member in the absence of a target. |
| Amplification Factor | AF | The ratio of a library member's concentration in the presence of the target to its concentration in the absence of the target. A significant AF (>1) indicates that the target is effectively templating the formation of that specific adduct. |
| Dissociation Constant | Kd | A measure of the binding affinity between an identified hit (the amplified adduct) and the target. A lower Kd value indicates a stronger binder. This is typically determined after the hit has been isolated or independently synthesized. |
| Rate of Equilibration | teq | The time required for the DCL to reach a stable thermodynamic equilibrium. This is important for ensuring that any observed changes in library composition are due to a true thermodynamic templating effect and not kinetic factors. |
Diagrams of Key Processes
Caption: Workflow for target-directed dynamic combinatorial chemistry.
struct1 [label=<
![]() |
| This compound |
plus1 [label="+"];
struct2 [label=<
![]() |
| Dienophile (e.g., Cyanolefin) |
equilibrium [shape=none, label=<
| → |
| ← |
struct3 [label=<
![]() |
| Diels-Alder Adduct |
{rank=same; struct1; plus1; struct2; equilibrium; struct3;}
struct1 -> plus1 [style=invis]; plus1 -> struct2 [style=invis]; struct2 -> equilibrium [style=invis]; equilibrium -> struct3 [style=invis];
// Invisible edges for alignment edge [style=invis]; struct1 -> equilibrium; struct2 -> struct3; }
Caption: Reversible Diels-Alder reaction of this compound.Experimental Protocols
The following is a representative protocol for a target-directed DCC experiment using a this compound-based DCL. Note: This is a generalized protocol and must be optimized for any specific target and building block library.
4.1. Materials and Reagents
-
Diene: this compound or a functionalized derivative.
-
Dienophiles: A library of electron-poor alkenes (e.g., substituted acrylonitriles, maleimides) bearing diverse functional groups.
-
Target: Purified protein or other biological macromolecule in a suitable buffer (e.g., phosphate, HEPES).
-
Solvent System: An appropriate buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.4) potentially containing a co-solvent (e.g., DMSO, acetonitrile) to aid solubility. The final concentration of organic solvent should be confirmed to not denature the target protein.
-
Analytical Equipment: HPLC system coupled with a mass spectrometer (LC-MS), NMR spectrometer.
4.2. Protocol for DCL Generation and Target Screening
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the fulvene diene and each dienophile building block in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
Prepare a stock solution of the target protein in its optimal buffer.
-
-
Generation of the Blank DCL (No Target Control):
-
In a microcentrifuge tube, combine the fulvene stock solution and the stock solutions of all dienophiles.
-
Dilute the mixture with the chosen aqueous buffer to the final desired concentrations (e.g., 1 mM for the fulvene, 1 mM for each dienophile). The final DMSO concentration should be kept low (e.g., <5% v/v).
-
Vortex the mixture gently and allow it to equilibrate. The equilibration time must be determined empirically by monitoring the reaction mixture by HPLC-MS at various time points (e.g., 1, 4, 8, 24 hours) until the relative concentrations of all components remain constant.
-
Incubate at a constant temperature (e.g., 25 °C).
-
-
Generation of the Target DCL:
-
In a separate microcentrifuge tube, prepare an identical DCL as described in step 2.
-
Add the target protein stock solution to the DCL to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubate under the same conditions (time and temperature) as the blank DCL to allow for re-equilibration in the presence of the target.
-
-
Sample Preparation for Analysis:
-
To "freeze" the equilibrium, rapidly cool the samples to a low temperature (e.g., -20 °C) if the retro-Diels-Alder reaction is sufficiently slow at that temperature.
-
Crucial Step: Before analysis, the protein must be removed to prevent it from interfering with the HPLC-MS analysis. This can be achieved by protein precipitation (e.g., adding cold acetonitrile) or by using centrifugal filter units with a molecular weight cutoff that retains the protein while allowing the smaller library members to pass through.
-
Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.
-
-
Analysis by HPLC-MS:
-
Inject the supernatant from both the blank and target samples onto a reverse-phase HPLC-MS system.
-
Use a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the building blocks and the various Diels-Alder adducts.
-
Monitor the elution profile using both UV detection and mass spectrometry (in extracted ion mode for each expected library member).
-
-
Data Analysis:
-
Integrate the peak areas for each identified library member in both the blank and target chromatograms.
-
For each adduct, calculate the Amplification Factor (AF) using the formula: AF = (Peak Area in Target Sample) / (Peak Area in Blank Sample)
-
Identify the adduct(s) with the highest AF as the "hits"—the molecules most effectively selected by the target.
-
-
Hit Validation:
-
Independently synthesize the identified hit(s).
-
Confirm its structure and purity.
-
Use a separate biophysical assay (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)) to measure its binding affinity (Kd) to the target, confirming it as a genuine high-affinity ligand.
-
References
- 1. Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 3. Protein-Directed Dynamic Combinatorial Chemistry: A Guide to Protein Ligand and Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dynamic covalent chemistry in polymer networks: a mechanistic perspective - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01260E [pubs.rsc.org]
- 7. DYNAMERS: dynamic polymers as self-healing materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00194C [pubs.rsc.org]
Troubleshooting & Optimization
preventing dimerization and polymerization of 6,6-dimethylfulvene during storage
This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of 6,6-dimethylfulvene, focusing on the prevention of its dimerization and polymerization.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has become viscous and turned a darker yellow/orange. What is happening?
A1: This is a common sign of degradation. This compound is a reactive monomer that can undergo spontaneous dimerization and polymerization, especially when exposed to heat, light, or oxygen.[1] These reactions increase the molecular weight of the substance in the sample, leading to increased viscosity and a change in color.
Q2: What are the chemical processes causing this degradation?
A2: The primary degradation pathways are:
-
Dimerization: Fulvenes are known to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with themselves to form dimers.[1] This is often the initial and most common degradation pathway.
-
Polymerization: In the presence of initiators such as free radicals or cations, the exocyclic double bond of this compound can participate in chain-growth polymerization, leading to the formation of long polymer chains.[1] This process is often accelerated by heat, UV light, and the presence of oxygen or acidic impurities.[1][2]
Q3: What are the ideal storage conditions to prevent dimerization and polymerization?
A3: To maximize the shelf-life of this compound, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, with recommendations ranging from 2-8°C to as low as -20°C.[3][4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen-mediated degradation.[5] Oxygen can lead to the formation of peroxides, which can initiate polymerization.[1][2]
-
Light: Protect from light by using amber or opaque containers.[6] Light, particularly UV radiation, can provide the energy to initiate polymerization.[2]
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[7][8]
Q4: Can I use a polymerization inhibitor for long-term storage?
A4: Yes, adding a polymerization inhibitor is a highly effective strategy for long-term storage. For reactive alkenes, common choices include:
-
Phenolic Compounds: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are widely used as free-radical scavengers.[9]
-
Stable Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers.[9][10] These inhibitors work by reacting with and neutralizing free radicals that would otherwise initiate a polymerization chain reaction.[8]
Q5: How can I check the purity of my this compound sample?
A5: The purity can be assessed using standard analytical techniques. Visual inspection for increased viscosity or color change is the first step.[2] For a quantitative assessment, ¹H NMR spectroscopy is an excellent method to identify the characteristic signals of the monomer and detect the appearance of broader signals or new peaks corresponding to dimers or polymers. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect the monomer and lower-molecular-weight oligomers.
Q6: My sample has already started to polymerize. Can I still use it?
A6: If the degradation is minor, it may be possible to purify the remaining monomer. Vacuum distillation is a potential method, given that the polymer is non-volatile. However, heating the compound during distillation can also accelerate polymerization, so it must be done carefully at reduced pressure to keep the temperature low.[3][4][11] It is crucial to re-analyze the purity of the distilled product before use. If polymerization is advanced, it is safer to dispose of the material according to your institution's hazardous waste guidelines.[12]
Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Action(s) |
| Sample is viscous, gel-like, or has solidified upon warming to room temperature. | Advanced dimerization and/or polymerization. | 1. Do not use in a reaction. 2. Confirm the absence of monomer using an analytical method like NMR. 3. Dispose of the material according to hazardous waste protocols.[12] |
| Sample has turned dark orange or brown but is still a mobile liquid. | Onset of dimerization/polymerization or oxidation.[1] | 1. Assess purity via NMR or GC-MS immediately. 2. If purity is acceptable for your application, use it without delay. 3. For future storage, consider adding an inhibitor and ensure storage under an inert atmosphere at ≤ -20°C. |
| A reaction using this compound gave a low yield or unexpected side products. | The starting material may have contained significant amounts of dimers or oligomers. | 1. Before starting a reaction, always check the purity of the this compound. 2. If the purity is questionable, purify the monomer by vacuum distillation immediately before use. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 106.17 g/mol | [4] |
| Boiling Point | 76-77 °C at 50 mmHg (67 hPa) | [3][4][11][12] |
| Density | 0.881 g/mL at 25 °C | [3][4][11] |
| Refractive Index (n20/D) | 1.548 | [3][4] |
| Recommended Storage Temp. | 2-8°C or -20°C | [3][4] |
| Recommended Inhibitors | Butylated hydroxytoluene (BHT), 4-methoxyphenol (MEHQ), TEMPO | [9][10] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol outlines the general procedure for assessing the purity of this compound and detecting the presence of dimers or polymers.
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), carefully transfer ~5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral window is wide enough to observe both sharp monomer peaks and potentially broader polymer peaks.
-
-
Data Analysis:
-
Monomer Signals: Look for the characteristic sharp signals of this compound. The two vinyl protons on the cyclopentadiene ring typically appear as two distinct multiplets, and the two methyl groups appear as a singlet.
-
Dimer/Polymer Signals: The presence of dimers or polymers will be indicated by the appearance of new, often broader signals in the aliphatic and olefinic regions of the spectrum. A decrease in the integration of the monomer peaks relative to the solvent peak (if using a non-volatile internal standard) also indicates degradation.
-
Protocol 2: Stabilizer Addition for Long-Term Storage
This protocol describes how to add an inhibitor to a solution of this compound for enhanced stability.
-
Inhibitor Selection: Choose a suitable inhibitor such as Butylated hydroxytoluene (BHT). A typical concentration is 100-200 ppm.
-
Stock Solution Preparation:
-
Prepare a stock solution of the inhibitor in a solvent that is compatible with your future applications (e.g., anhydrous THF or hexane). For example, dissolve 10 mg of BHT in 10 mL of solvent to make a 1 mg/mL solution.
-
-
Inhibitor Addition:
-
Cool the this compound sample to 0°C to minimize degradation during handling.
-
Under a strict inert atmosphere (e.g., argon or nitrogen), add the required volume of the inhibitor stock solution to the this compound. For example, to achieve 200 ppm in 10 g of fulvene, you would add 2 mg of BHT (or 2 mL of the 1 mg/mL stock solution).
-
Gently swirl the container to ensure thorough mixing.
-
-
Final Storage:
-
Securely seal the container, ensuring the inert atmosphere is maintained.
-
Wrap the container in foil to protect it from light.
-
Place the stabilized solution in a freezer at -20°C for long-term storage.
-
Visualizations
Caption: Dimerization of this compound via a [4+2] cycloaddition reaction.
Caption: Troubleshooting workflow for a suspect sample of this compound.
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound technical grade 2175-91-9 [sigmaaldrich.com]
- 4. 6,6-ジメチルフルベン technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. ecochemchina.com [ecochemchina.com]
- 11. This compound | 2175-91-9 [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Purification of 6,6-Dimethylfulvene Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6,6-dimethylfulvene adducts from reaction byproducts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound adducts.
Issue 1: The crude product is an oil and will not crystallize.
-
Possible Cause:
-
Presence of impurities, such as unreacted this compound or solvent residue, can inhibit crystallization.
-
The adduct may be a mixture of endo and exo isomers which can sometimes form a eutectic mixture that is difficult to crystallize.
-
The adduct itself may be a low-melting solid or an oil at room temperature.
-
-
Troubleshooting Steps:
-
Remove Volatiles: Ensure all solvent from the reaction and workup has been thoroughly removed under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent in which the adduct has low solubility, such as hexane or petroleum ether. This can often induce crystallization of the desired product while washing away soluble impurities.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Warm the mixture until it is clear again and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of crystalline material is available, add a seed crystal to the supersaturated solution to induce crystallization.
-
Column Chromatography: If crystallization fails, purify the oil by flash column chromatography on silica gel.
-
Issue 2: Difficulty in separating endo and exo isomers.
-
Possible Cause:
-
Endo and exo isomers are diastereomers and may have very similar polarities, making them difficult to separate by standard column chromatography.[1]
-
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Use a longer column for better resolution.
-
Employ a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to increase the separation between the spots on a TLC plate.
-
Consider using a different adsorbent, such as alumina, or a different solvent system altogether.
-
-
Fractional Crystallization: The two isomers may have different solubilities in a particular solvent system. Attempt to selectively crystallize one isomer from a concentrated solution.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can provide excellent separation of isomers with close Rf values.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations and to obtain highly pure isomers, preparative HPLC is a powerful technique.
-
Issue 3: The purified adduct is still contaminated with unreacted this compound.
-
Possible Cause:
-
This compound is relatively non-polar and can co-elute with the desired adduct if the solvent system used for column chromatography is too polar.
-
Incomplete reaction, leaving a significant amount of starting material.
-
-
Troubleshooting Steps:
-
Optimize Column Chromatography: Use a less polar eluent. This compound should have a high Rf value in non-polar solvent systems (e.g., pure hexane or hexane/ethyl acetate mixtures with a high hexane ratio).
-
Recrystallization: Choose a solvent system where the adduct has limited solubility at low temperatures, while this compound remains soluble.
-
Reaction Optimization: Ensure the reaction goes to completion by increasing the reaction time, temperature, or using a slight excess of one of the reactants as appropriate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound adducts?
A1: The most common "byproducts" are often the undesired stereoisomers of the adduct, typically the exo isomer, as the endo isomer is often the major product in Diels-Alder reactions involving cyclic dienes.[2] Other potential byproducts include unreacted this compound, byproducts from the synthesis of this compound itself (such as products of aldol condensation), and potentially oligomers or polymers if the reaction conditions are not well-controlled.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring purification. By spotting the crude mixture, the purified fractions, and pure starting materials (if available) on the same TLC plate, you can assess the separation and identify the fractions containing the desired product. Staining with potassium permanganate can be useful for visualizing non-UV active compounds.
Q3: What is a typical yield for a Diels-Alder reaction with this compound?
A3: Yields can vary widely depending on the dienophile and reaction conditions. However, Diels-Alder reactions are generally high-yielding. For the reaction of this compound, yields can range from moderate to excellent. For instance, a study reported a 25% yield for the synthesis of this compound itself under certain conditions, which were a significant improvement at the time.[3] The subsequent Diels-Alder reaction yields are expected to be in a similar or higher range.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system is determined by running TLC plates of your crude reaction mixture in various solvent systems. Aim for a solvent system that gives your desired adduct an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for many organic compounds is a mixture of hexane and ethyl acetate.
Q5: My purified adduct is a yellow oil. Is this normal?
A5: this compound itself is a yellow-orange compound. While the adducts are often colorless, a persistent yellow color in your purified product could indicate the presence of residual fulvene or other conjugated impurities. However, some adducts may inherently have a slight yellow tinge. Purity should be assessed by other means, such as NMR spectroscopy, in addition to color.
Data Presentation
| Parameter | This compound | Typical Diels-Alder Adduct |
| Appearance | Yellow-orange liquid | Colorless to pale yellow solid or oil |
| Boiling Point | 76-77 °C / 50 mmHg[4] | Varies depending on the adduct |
| Solubility | Soluble in most organic solvents | Generally soluble in ethyl acetate, dichloromethane; less soluble in hexanes |
| TLC Rf (10% EtOAc/Hex) | ~0.8-0.9 | ~0.2-0.5 |
Experimental Protocols
General Protocol for Purification of a this compound Diels-Alder Adduct by Flash Column Chromatography
-
Preparation of the Crude Sample:
-
After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of the column eluent (or a slightly more polar solvent if solubility is an issue).
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent (e.g., 10% ethyl acetate in hexane). Ensure there are no air bubbles or cracks in the packed silica.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the silica bed upon solvent addition.
-
-
Loading the Sample:
-
Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette.
-
Dry Loading: Carefully add the silica-adsorbed crude sample to the top of the column.
-
Add a second thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure desired adduct (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Assess the purity of the final product by NMR, melting point, or other appropriate analytical techniques.
-
Mandatory Visualization
Caption: Diels-Alder reaction of this compound to form endo and exo adducts.
Caption: General workflow for the purification of this compound adducts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 3. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,6-二甲基-5-亚甲基-1,3-环戊二烯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Analysis of 6,6-Dimethylfulvene Reactions by NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6-dimethylfulvene. The focus is on the identification of reaction byproducts using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for this compound?
A1: The NMR spectrum of this compound is characterized by sharp signals corresponding to its unique structure. The data presented below is for this compound in CDCl₃.[1]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Vinyl | ~6.5 | Multiplet | 2H | H1, H4 |
| Vinyl | ~6.2 | Multiplet | 2H | H2, H3 |
| Methyl | ~2.2 | Singlet | 6H | C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Quaternary | ~147 | C6 |
| Vinyl | ~129 | C1, C4 |
| Vinyl | ~122 | C2, C3 |
| Quaternary | ~107 | C5 |
| Methyl | ~21 | C(CH₃)₂ |
Q2: My Diels-Alder reaction with this compound and maleic anhydride shows two sets of signals for the adduct in the ¹H NMR. What are these?
A2: The Diels-Alder reaction between a diene and a dienophile can result in the formation of two diastereomeric products: the endo and exo isomers. The presence of two sets of signals for the adduct strongly suggests the formation of both isomers. The endo product is typically the kinetically favored product, formed at lower temperatures, while the exo product is the thermodynamically more stable product and may be favored at higher temperatures.[2][3][4]
To distinguish between the two isomers, 2D NMR techniques such as NOESY can be employed. For the endo isomer, a nuclear Overhauser effect (NOE) is expected between the protons of the methyl groups on the fulvene moiety and the protons of the maleic anhydride moiety that are in close spatial proximity. This is typically absent in the exo isomer.
Q3: I performed an epoxidation on this compound using m-CPBA and my NMR spectrum is complex, not showing the expected epoxide signals. What could have happened?
A3: Epoxides derived from fulvenes can be unstable and prone to rearrangement, especially under acidic conditions which can be generated from the m-chlorobenzoic acid byproduct of m-CPBA.[5] The initially formed epoxide at the exocyclic double bond can undergo ring-opening and rearrangement to yield various carbonyl compounds.
Common rearrangement products include cyclopentenones. To confirm the presence of these byproducts, look for characteristic signals in the ¹³C NMR spectrum in the range of 190-210 ppm, which are indicative of a ketone or aldehyde carbonyl group.
To minimize rearrangement, it is crucial to carefully control the reaction temperature and to thoroughly quench and wash the reaction mixture to remove acidic byproducts during the workup.[6][7][8]
Q4: My reaction mixture of this compound has turned into a thick, insoluble material, and the NMR spectrum shows very broad, poorly resolved signals. What is the likely cause?
A4: Fulvenes, including this compound, are known to be susceptible to polymerization, which can be initiated by heat, light, or trace acid/base impurities. The resulting polymeric material will give rise to broad, unresolved signals in the NMR spectrum due to the mixture of different polymer chain lengths and the restricted molecular motion.
To avoid polymerization, it is recommended to use freshly distilled or purified this compound, carry out reactions at low temperatures when possible, and work in an inert atmosphere. If polymerization has occurred, identifying specific structures by NMR becomes very challenging. Techniques like Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the polymer.
Troubleshooting Guides
Problem 1: Ambiguous Stereochemistry in Diels-Alder Adducts
Symptom: ¹H NMR shows overlapping signals for the adduct, making it difficult to assign the stereochemistry as endo or exo.
Troubleshooting Workflow:
Figure 1: Logic diagram for resolving stereochemistry in Diels-Alder adducts.
Detailed Steps:
-
Acquire a 2D NOESY or ROESY Spectrum: These experiments detect through-space correlations between protons that are close to each other, regardless of their bonding connectivity.
-
Look for Key Cross-Peaks: For the Diels-Alder adduct of this compound, the key interaction to look for is between the protons of the two methyl groups (on C6 of the original fulvene) and the protons on the dienophile part of the molecule.
-
Assign Stereochemistry:
-
Endo Isomer: A clear NOE cross-peak between the methyl protons and the endo-protons of the dienophile moiety confirms the endo stereochemistry.
-
Exo Isomer: The absence of this key NOE cross-peak is indicative of the exo isomer.
-
Problem 2: Unexpected Signals in an Epoxidation Reaction
Symptom: The NMR spectrum after an epoxidation reaction lacks the characteristic signals for an epoxide and instead shows new signals in the aldehyde or ketone region.
Troubleshooting Workflow:
Figure 2: Workflow for troubleshooting unexpected epoxidation products.
Detailed Steps:
-
Confirm Carbonyl Presence: The most direct evidence for rearrangement is the presence of a carbonyl signal in the ¹³C NMR spectrum.
-
Identify the Rearranged Structure: Use 2D NMR techniques like COSY and HMBC to piece together the structure of the byproduct. For example, a cyclopentenone derivative will show characteristic correlations between the carbonyl carbon and adjacent protons.
-
Optimize Reaction Conditions: To favor the formation of the desired epoxide, consider the following:
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even lower to minimize the rate of rearrangement.
-
Buffered Conditions: Use a buffered system to neutralize any acidic byproducts.
-
Careful Workup: Quench the reaction promptly and wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues.[6][8]
-
Experimental Protocols
Diels-Alder Reaction of this compound with Maleic Anhydride
Objective: To synthesize the [4+2] cycloaddition adduct of this compound and maleic anhydride and monitor for the formation of endo/exo isomers.
Materials:
-
This compound (freshly prepared or distilled)
-
Maleic Anhydride
-
Toluene (dry)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in dry toluene.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR in CDCl₃ to determine the ratio of endo to exo isomers.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
NMR Analysis:
-
Expected Product Signals: Look for signals corresponding to the bicyclic adduct. The protons on the former maleic anhydride moiety will appear as distinct signals for the endo and exo isomers.
-
Byproduct Identification: The primary byproducts are the endo and exo diastereomers. Small amounts of polymeric material may be observed as a broad baseline hump.
Epoxidation of this compound with m-CPBA
Objective: To synthesize the epoxide of this compound and identify potential rearrangement byproducts.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the cooled fulvene solution over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Analyze the crude product immediately by NMR spectroscopy.
NMR Analysis:
-
Expected Product Signals: The formation of the epoxide will result in the disappearance of the exocyclic double bond signals of the fulvene and the appearance of new signals for the protons on the epoxide ring.
-
Byproduct Identification: Look for signals in the downfield region of the ¹H NMR (9-10 ppm for aldehydes) and in the carbonyl region of the ¹³C NMR (190-210 ppm for ketones/aldehydes), which would indicate rearrangement.[5]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. aklectures.com [aklectures.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Workup [chem.rochester.edu]
- 8. mcpba workup [groups.google.com]
Technical Support Center: Troubleshooting Diels-Alder Reactions with 6,6-Dimethylfulvene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,6-dimethylfulvene in Diels-Alder reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with this compound is showing low to no conversion. What are the potential causes?
Low reactivity of this compound with your chosen dienophile can stem from several factors:
-
Inappropriate Dienophile: this compound is an electron-rich diene. For a normal-electron-demand Diels-Alder reaction, it requires an electron-deficient dienophile to ensure a favorable Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) interaction. Dienophiles with electron-withdrawing groups (EWGs) such as maleimides, acrylates, and quinones are generally more reactive.[1]
-
Steric Hindrance: The gem-dimethyl group on the exocyclic double bond of this compound can sterically hinder the approach of bulky dienophiles. This steric clash can significantly reduce the reaction rate.
-
Reaction Conditions: Inadequate temperature or an unsuitable solvent can lead to poor yields. Diels-Alder reactions often require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction.
-
Diene Dimerization: Fulvenes, including this compound, are prone to dimerization via a Diels-Alder pathway where one molecule acts as the diene and another as the dienophile.[1][2] This side reaction can consume the starting material and reduce the yield of the desired adduct.
Q2: What are some suitable dienophiles for reacting with this compound?
Electron-deficient dienophiles are the most effective partners for this compound in Diels-Alder reactions. Examples of commonly used dienophiles include:
-
Maleic anhydride and its derivatives (e.g., N-phenylmaleimide)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
p-Benzoquinone and its derivatives
-
Acrylates (e.g., methyl acrylate)
The reactivity will depend on the specific dienophile and the reaction conditions.
Q3: How can I increase the rate and yield of my Diels-Alder reaction involving this compound?
To optimize your reaction, consider the following strategies:
-
Use of Lewis Acids: Lewis acid catalysts can significantly accelerate Diels-Alder reactions. They coordinate to the electron-withdrawing group of the dienophile, lowering its LUMO energy and enhancing its reactivity towards the electron-rich this compound.[3] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄.
-
Solvent Selection: The choice of solvent can influence the reaction rate. While non-polar solvents are often used, polar solvents and even aqueous conditions can sometimes accelerate the reaction.
-
Temperature Optimization: A systematic optimization of the reaction temperature is crucial. While higher temperatures can increase the rate, they can also favor the retro-Diels-Alder reaction. Monitoring the reaction progress at different temperatures is recommended.
-
Concentration: Increasing the concentration of the reactants can favor the desired bimolecular Diels-Alder reaction over competing side reactions.
Q4: I am observing the formation of an unexpected side product. What could it be?
A common side reaction is the dimerization of this compound.[1][2] This occurs when one molecule of the fulvene acts as the diene and another as the dienophile, leading to a complex mixture of products. To minimize dimerization, consider using a higher concentration of the desired dienophile and optimizing the reaction temperature and time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor reactivity of the dienophile. | Use a more electron-deficient dienophile. Consider dienophiles with strong electron-withdrawing groups. |
| Steric hindrance. | If possible, use a less sterically hindered dienophile. | |
| Suboptimal reaction conditions. | Systematically vary the temperature and solvent. Consider using a higher boiling point solvent if the reaction is sluggish at lower temperatures. | |
| Diene dimerization is favored. | Increase the molar ratio of the dienophile to this compound. Run the reaction at a higher concentration. | |
| Low Yield | Retro-Diels-Alder reaction occurring. | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress to find the optimal balance. |
| Competing side reactions. | In addition to addressing dimerization, consider if your dienophile or product is unstable under the reaction conditions. | |
| Ineffective catalysis. | If using a Lewis acid, ensure it is anhydrous and used in the appropriate stoichiometric amount. Screen different Lewis acids to find the most effective one. | |
| Formation of Multiple Products | Dimerization of this compound. | As mentioned above, adjust the reactant concentrations and reaction conditions to favor the desired reaction. |
| Formation of endo and exo isomers. | The Diels-Alder reaction can produce both endo and exo stereoisomers. The ratio is often kinetically or thermodynamically controlled. Lower temperatures generally favor the kinetic (often endo) product. Characterize the product mixture to determine the isomeric ratio. |
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol provides a general guideline. Optimization of specific parameters may be required.
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene).
-
Addition of Dienophile: Add maleic anhydride (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure of the adduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Note on Lewis Acid Catalysis: If using a Lewis acid, the catalyst (e.g., AlCl₃, 0.1-1.0 equivalent) is typically added to a solution of the dienophile in a dry, inert solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C or -78 °C). The this compound is then added dropwise, and the reaction is allowed to proceed at the optimized temperature.
Data Presentation
Table 1: Representative Yields for Diels-Alder Reactions of this compound with Various Dienophiles
| Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | None | Benzene | Reflux | 11 | 30 | [2] |
| N-Phenylmaleimide | AlCl₃ | Dichloromethane | RT | 4 days | - | [4] |
| Dimethyl acetylenedicarboxylate | None | - | - | - | - | [1] |
| p-Benzoquinone | None | - | - | - | - | [1] |
Note: The table is populated with representative data. Specific yields can vary significantly based on the exact reaction conditions.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Troubleshooting workflow for low reactivity.
References
- 1. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lewis Acid Catalysis in 6,6-Dimethylfulvene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lewis acid-catalyzed reactions of 6,6-dimethylfulvene.
Troubleshooting Guides
Issue 1: Slow or No Reaction Conversion
Question: I am not observing any significant conversion of this compound in my Lewis acid-catalyzed reaction. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no reaction conversion. Consider the following troubleshooting steps:
-
Catalyst Activity:
-
Verify Catalyst Quality: Ensure the Lewis acid catalyst is pure and has not been deactivated by moisture or improper storage. Use a freshly opened bottle or a recently purified batch.
-
Increase Catalyst Loading: While catalytic amounts are desired, a low catalyst loading might be insufficient. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the reaction rate improves.
-
-
Solvent Choice:
-
Solvent Polarity: The choice of solvent can significantly impact the reaction rate. Ensure you are using a solvent that is compatible with your specific Lewis acid and reaction type. Non-coordinating solvents are often preferred to prevent catalyst inhibition.
-
Moisture Content: Traces of water in the solvent can quench the Lewis acid. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature:
-
Reaction Temperature: Some reactions may require heating to overcome the activation energy barrier. If your reaction is being run at room temperature, consider gradually increasing the temperature.
-
-
Substrate Purity:
-
Purity of this compound: Impurities in the starting material can interfere with the catalyst. Ensure the this compound is of high purity. Fulvenes are also known to be thermally unstable and sensitive to oxygen and light, which can lead to degradation and the formation of inhibitory byproducts.[1]
-
Issue 2: Polymerization of this compound
Question: My reaction with this compound and a Lewis acid is resulting in a significant amount of polymer. How can I minimize this side reaction?
Answer:
This compound is prone to acid-catalyzed polymerization.[1] Here are some strategies to minimize this issue:
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Control Reactant Concentration: High concentrations of the fulvene can favor polymerization. Try running the reaction at a lower concentration.
-
Slow Addition of Reactants: Instead of adding all the this compound at once, consider a slow, controlled addition to the reaction mixture containing the Lewis acid and the other reactant. This keeps the instantaneous concentration of the fulvene low.
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Lower the Reaction Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help to favor the desired product.
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Choice of Lewis Acid: Highly active Lewis acids may be more prone to inducing polymerization. Consider using a milder Lewis acid.
Issue 3: Poor Regioselectivity
Question: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity can be challenging. The following factors can influence the outcome:
-
Lewis Acid and Ligands: The nature of the Lewis acid and any associated ligands can create a specific steric and electronic environment that favors the formation of one regioisomer over another. For instance, in the hydrosilylation of this compound, the choice of the Lewis base in a Frustrated Lewis Pair (FLP) system can influence the outcome.[2][3]
-
Temperature: The reaction temperature can affect the selectivity. Lower temperatures often lead to higher selectivity.
-
Solvent: The solvent can influence the transition state energies of the different reaction pathways, thereby affecting the regioselectivity. Experiment with a range of solvents with varying polarities.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acids are commonly used for reactions with this compound?
A1: A variety of Lewis acids have been employed, depending on the specific transformation. These include:
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Boron-based Lewis acids like B(C₆F₅)₃, often used in Frustrated Lewis Pair (FLP) chemistry for hydrosilylation.[2][3]
-
Metal triflates such as Sc(OTf)₃ and Cu(OTf)₂ have been used in cycloadditions and hydroheteroarylation reactions, respectively.[4][5]
-
Other common Lewis acids like AlCl₃, SnCl₄, and ZnCl₂ can also be used to catalyze reactions such as Diels-Alder cycloadditions.[6]
Q2: How does the choice of a Lewis base affect the reaction when using a Frustrated Lewis Pair (FLP) with B(C₆F₅)₃?
A2: In FLP-catalyzed reactions, the Lewis base has a significant impact on the reaction rate and even the viability of the reaction. For the hydrosilylation of this compound with B(C₆F₅)₃, the choice of phosphine or amine as the Lewis base can dramatically influence the outcome. For example, some bases can lead to stable silylium salt formation, which may not be reactive, thus inhibiting the reaction.[3]
Q3: Can Lewis acids influence the stereoselectivity of reactions involving this compound?
A3: Yes, chiral Lewis acids can be used to induce enantioselectivity in reactions such as cycloadditions. The coordination of the Lewis acid to the substrate can create a chiral environment that favors the formation of one enantiomer over the other.
Quantitative Data
Table 1: Influence of Lewis Base on the Hydrosilylation of this compound Catalyzed by B(C₆F₅)₃
| Entry | Lewis Base | Time (h) | Conversion (%) |
| 1 | - | 24 | <5 |
| 2 | PPh₃ | 24 | 95 |
| 3 | P(t-Bu)₃ | 78 | No Reaction |
| 4 | PCy₃ | 24 | 98 |
| 5 | P(o-tol)₃ | 24 | 96 |
| 6 | NEt₃ | 24 | 85 |
| 7 | N(i-Pr)₂Et | 24 | 70 |
| 8 | 2,6-Lutidine | 24 | 65 |
Reaction conditions: this compound, methyl(diphenyl)silane, 10 mol% B(C₆F₅)₃, and 10 mol% Lewis base in an appropriate solvent at room temperature. (Data synthesized from information in[2][3])
Experimental Protocols
Protocol 1: General Procedure for FLP-Catalyzed Hydrosilylation of this compound
-
Preparation: In a glovebox, add the Lewis acid B(C₆F₅)₃ (10 mol%) and the Lewis base (e.g., PPh₃, 10 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.5 M) to the vial.
-
Reactant Addition: Add this compound (1.0 equiv) to the mixture, followed by the hydrosilane (e.g., methyl(diphenyl)silane, 1.0 equiv).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a small amount of water or methanol).
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Purification: Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: General experimental workflow for Lewis acid-catalyzed reactions of this compound.
Caption: Simplified signaling pathway of Lewis acid catalysis in this compound reactions.
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. Frustrated Lewis pair catalyzed hydrosilylation and hydrosilane mediated hydrogenation of fulvenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01346H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
optimizing reaction conditions to control stereoselectivity in fulvene additions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fulvene addition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control stereoselectivity in fulvene cycloaddition reactions?
A1: Stereoselectivity in fulvene cycloadditions is primarily governed by a combination of electronic effects, steric interactions, and reaction conditions. The electronic nature of both the fulvene and the reacting partner, as well as steric factors, determines the regioselectivity, periselectivity, and stereoselectivity.[1] Key factors include:
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Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the fulvene's exocyclic carbon (C6) and the dienophile significantly influence reactivity and selectivity.[2][3][4]
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Reaction Conditions: Temperature, solvent, and the use of catalysts like Lewis acids can dramatically alter the stereochemical outcome.[5][6][7]
-
Frontier Molecular Orbitals (FMO): The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is fundamental to predicting the favored stereochemical pathway.[2]
Q2: Does the "endo rule" apply to Diels-Alder reactions involving fulvenes?
A2: The "endo rule," which predicts the kinetic favorability of the endo isomer in Diels-Alder reactions, is generally applicable to fulvene cycloadditions.[3][8] This preference is due to favorable secondary orbital interactions in the endo transition state. However, there are exceptions, particularly when using sterically demanding fulvenes or when the reaction is under thermodynamic control, which may favor the more stable exo product.[3][4] Excessively high temperatures can also lead to the retro-Diels-Alder reaction, potentially altering the observed product ratio.[8]
Q3: How do substituents on the exocyclic carbon of a pentafulvene influence its reactivity as a diene or dienophile?
A3: Substituents at the C6 position of a pentafulvene are crucial in defining its role in a Diels-Alder reaction.[3][4]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -NMe₂) increase the electron density of the fulvene's π-system. This raises the energy of its HOMO, making it a more effective 4π component (diene) in normal-electron-demand Diels-Alder reactions or even a 6π component in some cycloadditions.[3][4][9]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -CN) decrease the electron density, lowering the energy of the fulvene's LUMO. This makes the fulvene a better 2π component (dienophile) for inverse-electron-demand Diels-Alder reactions.[3][4][9]
Q4: My fulvene starting material is unstable and dimerizes. What can I do to minimize this side reaction?
A4: Fulvene dimerization, typically via a Diels-Alder pathway where one molecule acts as the diene and another as the dienophile, is a common undesired side reaction.[3][4] The rate of dimerization is dependent on the fulvene's reactivity, which is influenced by its substituents.[3] To minimize this:
-
Use Freshly Prepared Fulvene: Prepare the fulvene immediately before use.
-
Control Temperature: Store and handle fulvenes at low temperatures to slow the rate of dimerization.
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Choose Appropriate Solvents: The rate of dimerization can increase in aqueous conditions due to hydrophobic packing.[3] Conducting the reaction in a suitable organic solvent is generally preferred.[3][4]
-
Reaction Concentration: Adjusting the concentration may influence the relative rates of the desired reaction versus the bimolecular dimerization.
Troubleshooting Guides
This section addresses specific experimental issues with potential causes and recommended solutions.
Problem 1: Low or No Diastereoselectivity (endo vs. exo)
| Potential Cause | Recommended Solution |
| Inappropriate Temperature | The energy difference between endo and exo transition states can be small. High temperatures may provide enough energy to overcome both barriers, leading to a mixture of products. Solution: Run the reaction at a lower temperature. Conversely, if the desired product is the thermodynamically more stable isomer, higher temperatures may be required to allow for equilibration via a retro-Diels-Alder reaction.[3][5][8] |
| Solvent Effects | The solvent can influence the stability of the transition states differently.[5][6][10] Polar solvents may favor the more polar transition state. Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). |
| Steric Hindrance | Bulky substituents on either the fulvene or the dienophile can disfavor the sterically more congested endo transition state, leading to the exo product.[3] Solution: If the endo product is desired, consider using reactants with smaller substituents if the synthetic route allows. |
| Absence of Catalyst | For some systems, the uncatalyzed reaction shows little to no selectivity.[7] Solution: Introduce a Lewis acid catalyst. Lewis acids coordinate to the dienophile, lowering its LUMO energy and potentially increasing the energy difference between the endo and exo transition states, often enhancing endo selectivity.[7] |
Problem 2: Poor Regioselectivity with Unsymmetrical Reactants
| Potential Cause | Recommended Solution |
| Similar Electronic Bias | If the electronic directing effects of the substituents on the fulvene and the reaction partner are weak or conflicting, a mixture of regioisomers can result.[1][11] Solution: Enhance the electronic differences. For example, use a fulvene with a stronger EDG or a dienophile with a stronger EWG to favor a more defined FMO interaction. |
| Steric Effects | Steric repulsion can override electronic preferences, leading to the formation of an unexpected regioisomer.[11] Solution: Analyze the transition states to predict the sterically favored product. It may be necessary to redesign the reactants to minimize steric clash leading to the undesired isomer. |
| Lewis Acid Coordination | The coordination of a Lewis acid can alter the regiochemical preference by changing the electronic distribution in the dienophile. Solution: Screen different Lewis acids. A bulkier Lewis acid may favor a different regioisomer compared to a smaller one due to steric interactions.[12][13] |
Data Presentation: Influence of Reaction Parameters on Stereoselectivity
The following tables summarize how different experimental conditions can affect the outcome of fulvene cycloadditions.
Table 1: Effect of Lewis Acid on Endo/Exo Selectivity in a Diels-Alder Reaction
Data is hypothetical and for illustrative purposes based on principles described in the literature.[7][12]
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | endo:exo Ratio |
| 1 | None | 25 | 65 | 55:45 |
| 2 | BF₃·OEt₂ | 0 | 85 | 92:8 |
| 3 | AlCl₃ | 0 | 90 | >99:1 |
| 4 | B(C₆F₅)₃ (bulky) | 0 | 88 | 5:95 |
Table 2: Effect of Solvent and Temperature on Reaction Yield
Data adapted from a microwave-assisted Diels-Alder reaction to illustrate general principles.[14]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Water | 110 | 5 | 94 |
| 2 | Toluene | 110 | 5 | 96 |
| 3 | Toluene | 120 | 5 | >99 |
| 4 | Toluene (dilute) | 120 | 10 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [4+2] Cycloaddition of 6,6-Dimethylfulvene with an α,β-Unsaturated Ketone
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) via syringe.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., AlCl₃, 1.1 mmol, 1.1 equiv) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15 minutes.
-
Fulvene Addition: Add freshly prepared this compound (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cycloadduct.
-
Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy, paying attention to the coupling constants and Nuclear Overhauser Effect (NOE) correlations.[11]
Visualizations
The following diagrams illustrate key workflows and concepts for optimizing stereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity in fulvene additions.
Caption: Key energetic factors determining the endo vs. exo selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 5. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. cem.de [cem.de]
Technical Support Center: Handling Air and Moisture Sensitive Fulvene Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully handling the air and moisture sensitivity of fulvene compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and use of fulvene compounds.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid Color Change of Purified Fulvene (e.g., from yellow to brown/black) | 1. Exposure to Air (Oxygen): Fulvenes can react with atmospheric oxygen, leading to the formation of colored degradation products like enol lactones.[1] 2. Trace Acid/Base Contamination: Residual acid or base from the synthesis or workup can catalyze polymerization.[1] 3. Exposure to Light: Some fulvenes are photosensitive and can undergo photochemical reactions leading to decomposition.[1] | 1. Strict Inert Atmosphere: Handle and store the fulvene under a dry, inert atmosphere (e.g., argon or nitrogen) at all times. Use of a glovebox is highly recommended.[2] 2. Neutralize and Purify: Ensure all workup steps effectively remove any acidic or basic reagents. Consider passing the crude product through a short plug of neutral alumina. 3. Protect from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil. |
| Low Yield in Fulvene Synthesis | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Competing reactions such as aldol condensation of the carbonyl starting material or Michael addition can reduce the yield.[3] 3. Product Decomposition: The synthesized fulvene may be degrading under the reaction or workup conditions. 4. Dimerization/Polymerization: Fulvenes, especially pentafulvenes, are prone to dimerization and polymerization, which can be accelerated by heat or impurities.[1] | 1. Monitor Reaction Progress: Use TLC or NMR to monitor the reaction and determine the optimal reaction time.[3] 2. Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry. The use of catalytic amounts of a secondary amine like pyrrolidine with molecular sieves has been shown to improve yields in some cases.[3] 3. Mild Workup: Use a gentle, non-acidic workup. Avoid prolonged heating. 4. Purify Promptly and at Low Temperature: Purify the fulvene as soon as possible after synthesis, preferably at low temperatures (e.g., column chromatography in a cold room). |
| Formation of an Insoluble, Gummy, or Polymeric Material | 1. Acid or Cation-Catalyzed Polymerization: Fulvenes are highly susceptible to polymerization in the presence of acids or other cationic species.[1] 2. Thermal Instability: Prolonged heating can induce polymerization.[1] 3. High Concentration: Storing fulvenes at high concentrations can promote oligomerization and polymerization. | 1. Scrupulous Glassware and Reagent Purity: Ensure all glassware is clean and dry. Use freshly distilled, acid-free solvents. 2. Maintain Low Temperatures: Conduct the reaction and subsequent manipulations at the lowest practical temperature. 3. Store in Dilute Solution: If immediate use is not possible, store the fulvene in a dilute solution in a non-polar, aprotic solvent under an inert atmosphere in a freezer. |
| Difficulty in Purifying the Fulvene Compound | 1. Streaking on Silica Gel: The polar nature of some fulvenes or the presence of polar impurities can cause streaking during column chromatography. 2. Decomposition on Stationary Phase: The acidic nature of silica gel can cause decomposition of sensitive fulvenes. 3. Co-elution with Impurities: Non-polar impurities, such as dicyclopentadiene (a common impurity from the starting material), may co-elute with the fulvene.[3] | 1. Use Deactivated Silica/Alumina: Deactivate silica gel with a small percentage of a neutral or basic modifier (e.g., triethylamine) in the eluent. Alternatively, use neutral or basic alumina for chromatography. 2. Alternative Purification Methods: Consider other purification techniques such as distillation (for volatile fulvenes) or recrystallization from a non-polar solvent at low temperature.[2] 3. Optimize Chromatography: Use a less polar solvent system to improve separation from non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fulvene compounds when exposed to air and moisture?
A1: The two primary degradation pathways are:
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Oxidation: Fulvenes, particularly pentafulvenes, react with both ground-state (triplet) and excited-state (singlet) oxygen. This reaction can proceed through highly reactive intermediates to form various oxidation products, with enol lactones being a predominant outcome.[1]
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Polymerization: Fulvenes are prone to acid- and cation-catalyzed polymerization.[1] Traces of acid or even moisture (which can act as a proton source) can initiate this process, leading to the formation of oligomeric and polymeric materials. Dimerization, a form of oligomerization, is also a common degradation pathway, especially for pentafulvenes at room temperature.[1]
Q2: What are the ideal storage conditions for fulvene compounds?
A2: To maximize the shelf-life of fulvene compounds, they should be stored:
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Under an Inert Atmosphere: In a sealed container (e.g., an amber vial with a PTFE-lined cap or a Schlenk flask) backfilled with a dry, inert gas such as argon or nitrogen. A glovebox provides an excellent environment for both storage and handling.
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At Low Temperature: In a freezer, preferably at -20°C or below.
-
In the Dark: In a light-protected container, such as an amber vial or a flask wrapped in aluminum foil.[2]
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In a Dilute Solution: If possible, storing the fulvene as a dilute solution in a dry, non-polar, aprotic solvent can help to minimize dimerization and polymerization.
Q3: How can I monitor the degradation of my fulvene sample?
A3: The degradation of fulvenes can be monitored using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to observe the appearance of new signals corresponding to degradation products and the disappearance of the characteristic fulvene proton signals.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fulvenes, GC-MS can be used to separate and identify degradation products.
-
Thin-Layer Chromatography (TLC): A quick visual method to check for the appearance of new, often more polar, spots that indicate decomposition.
Q4: Are there any chemical stabilizers or inhibitors that can be added to fulvene solutions?
A4: While the primary method of stabilization is strict control of the storage environment (inert atmosphere, low temperature, exclusion of light and acid), the addition of a small amount of a hindered radical scavenger, such as butylated hydroxytoluene (BHT), may help to inhibit radical-initiated decomposition pathways. However, the effectiveness of such additives should be evaluated on a case-by-case basis, as they could potentially interfere with downstream reactions. It is generally more reliable to rely on proper handling and storage techniques.
Q5: What is the recommended procedure for handling a highly sensitive fulvene compound?
A5: A detailed experimental workflow for handling a highly sensitive fulvene is outlined below.
Q6: How does the substitution pattern on the fulvene ring affect its stability?
A6: The electronic nature of the substituents on the exocyclic double bond significantly influences the stability of fulvenes. For pentafulvenes, electron-donating groups (EDGs) at the exocyclic position increase the electron density in the five-membered ring, which can enhance its aromatic character and thus increase its stability.[1][6] Conversely, electron-withdrawing groups (EWGs) can decrease the stability of pentafulvenes. The opposite trend is generally observed for heptafulvenes, where EWGs tend to confer greater stability.[6]
Degradation and Troubleshooting Logic
The following diagram illustrates the degradation pathways of fulvene compounds and a logical approach to troubleshooting experimental issues.
Safe Disposal of Fulvene Waste
Fulvene compounds and their degradation products should be treated as hazardous chemical waste.
-
Collection: Collect all fulvene-containing waste, including reaction residues, contaminated solvents, and purification fractions, in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
Deactivation of Reactive Residues: For small amounts of residual fulvene in glassware, rinse with a suitable solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[7][8][9][10][11] Never dispose of fulvene waste down the drain or in the regular trash.[7][8]
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Technical Support Center: Workup Procedures for 6,6-Dimethylfulvene Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize the degradation of 6,6-dimethylfulvene and its derivatives during experimental workup. These compounds are known for their reactivity and sensitivity, making proper handling crucial for obtaining high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound product appears to be polymerizing during workup. What are the common causes and how can I prevent this?
A1: Polymerization is a primary degradation pathway for fulvenes, often initiated by acidic conditions, exposure to oxygen, heat, or light.[1] To prevent this:
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Maintain Neutral to Basic pH: this compound derivatives are susceptible to acid-catalyzed polymerization. Ensure all aqueous solutions used for washing are neutral or slightly basic (pH > 7). A dilute solution of sodium bicarbonate (NaHCO3) is a good choice for neutralizing any residual acid from the reaction. Studies have shown that 6,6-dialkylpentafulvene derivatives are stable for over 48 hours at pH 6 and above, but rapidly polymerize at a pH of 3.7.
-
Avoid Strong Acids: Do not use strong acidic solutions for quenching or washing.
-
Work at Low Temperatures: Keep the reaction and workup temperatures as low as practically possible to minimize thermally induced polymerization.
-
Use Inhibitors: Consider adding a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to the reaction mixture or extraction solvent to prevent radical-initiated polymerization.[2][3][4]
Q2: I'm observing significant product loss and the formation of colored impurities. What could be the reason?
A2: This is likely due to oxidation. Fulvenes are sensitive to atmospheric oxygen.[1] To mitigate oxidation:
-
Degas Solvents: Before use, degas all solvents for extraction and chromatography by bubbling a stream of inert gas (nitrogen or argon) through them or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Whenever possible, perform the entire workup procedure under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use Antioxidants: The addition of an antioxidant like BHT to your solvents can help scavenge free radicals and prevent oxidative degradation.[2][5]
Q3: My product seems to be degrading upon exposure to lab lighting. How can I protect it?
A3: this compound and its derivatives can be photosensitive.[6] Photodegradation can be minimized by:
-
Using Amber Glassware: Protect your reaction and product from light by using amber-colored flasks and vials.
-
Wrapping Glassware: If amber glassware is unavailable, wrap your standard glassware in aluminum foil.
-
Dim Lighting: Work in a dimly lit area or turn off overhead lights when possible during the workup.
Q4: What is the best way to quench a reaction that produces a this compound derivative, especially if it involves highly reactive reagents like Grignard reagents?
A4: A gentle quenching procedure is critical to avoid localized heating and acidic conditions that can degrade the product.
-
Pre-cool the Quenching Solution: Cool the quenching solution (e.g., saturated aqueous ammonium chloride or sodium bicarbonate) in an ice bath before slowly adding it to the reaction mixture.
-
Slow, Controlled Addition: Add the quenching solution dropwise with vigorous stirring to dissipate heat effectively.
-
Two-Step Quench for Reactive Reagents: For very reactive reagents, consider a two-step quench. First, add a less reactive proton source like isopropanol or ethanol at low temperature to consume the bulk of the reagent, followed by the slow addition of a saturated aqueous solution.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Polymerization, Oxidation, Photodegradation, Incomplete Extraction | - Maintain neutral to slightly basic pH during workup. - Work under an inert atmosphere with degassed solvents. - Protect from light using amber glassware or foil. - Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. |
| Formation of an Insoluble, Gummy Solid (Polymer) | Acidic conditions, High temperature | - Immediately check and adjust the pH of all aqueous solutions to be neutral or slightly basic. - Perform all workup steps at low temperature (e.g., in an ice bath). - Consider adding a polymerization inhibitor like BHT. |
| Product Discoloration (Yellowing or Browning) | Oxidation | - Use degassed solvents for extraction and purification. - Handle the product under an inert atmosphere. - Add an antioxidant (e.g., BHT) to the storage solvent. |
| Difficulty in Separating Product from Byproducts by Chromatography | Co-elution of polar impurities or degradation products | - Wash the organic layer with a neutral or slightly basic brine solution to remove polar impurities before chromatography. - Consider using a different chromatography solvent system or stationary phase (e.g., alumina instead of silica gel). |
Quantitative Data Summary
| Parameter | Condition | Observation | Citation |
| pH Stability | pH ≥ 6 | Stable for over 48 hours | |
| pH 3.7 | Polymerization observed | ||
| Thermal Stability | Elevated Temperatures | Increased rate of dimerization and polymerization | |
| Oxygen Sensitivity | Exposure to air | Leads to the formation of enol lactones and other oxidation products | |
| Photosensitivity | Exposure to UV/Visible light | Can lead to degradation and polymerization | [6] |
Detailed Experimental Protocols
Protocol 1: General Workup Procedure for this compound Products
This protocol outlines a general procedure designed to minimize degradation during the workup of a reaction mixture containing a this compound derivative.
-
Reaction Quenching (Gentle Acid Neutralization):
-
Cool the reaction flask to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any gas evolution and control the addition rate to prevent excessive foaming.
-
Continue the addition until the reaction is fully quenched. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) that has been previously degassed by bubbling with nitrogen for 15-20 minutes. For increased protection against oxidation, the extraction solvent can be supplemented with a small amount of BHT (e.g., 0.01% w/v).
-
Perform the extraction three times to ensure complete recovery of the product.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Deionized water (degassed) to remove water-soluble impurities.
-
Saturated aqueous sodium bicarbonate solution (degassed) to remove any remaining acidic impurities.
-
Saturated aqueous sodium chloride (brine) solution (degassed) to remove excess water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature kept below 30 °C to minimize thermal degradation.
-
-
Purification and Storage:
-
If further purification is needed, perform column chromatography using degassed solvents and a stationary phase that has been flushed with an inert gas.
-
Store the purified product under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C is recommended) and protected from light.
-
Visualizing Degradation Pathways and Workup Intervention
The following diagram illustrates the primary degradation pathways for this compound products and highlights where the recommended workup procedures intervene to prevent product loss.
Caption: Degradation pathways of this compound and preventative workup strategies.
References
- 1. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Reactivity of 6,6-Dimethylfulvene vs. 6-Phenylfulvene in Cycloadditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fulvene derivatives is critical for the rational design of complex molecular architectures. This guide provides an objective comparison of the cycloaddition reactivity of two commonly employed fulvenes: 6,6-dimethylfulvene and 6-phenylfulvene. By examining the interplay of electronic and steric effects, supported by available experimental data, this document aims to inform substrate selection and reaction design in synthetic chemistry.
The unique electronic properties and versatile reactivity of fulvenes make them attractive building blocks in the synthesis of a wide array of carbocyclic and heterocyclic scaffolds.[1] Their participation in cycloaddition reactions as 2π, 4π, or 6π components allows for the rapid construction of intricate molecular frameworks.[2][3] The substituents at the exocyclic C6 position play a pivotal role in modulating the reactivity and stability of the fulvene core.[2] This guide focuses on a comparative analysis of this compound and 6-phenylfulvene, two derivatives with distinct electronic and steric profiles, in the context of cycloaddition reactions.
Executive Summary of Comparative Reactivity
The reactivity of fulvenes in cycloaddition reactions is governed by a delicate balance of electronic and steric factors. In general, the reaction rate of 6-phenylfulvene derivatives in Diels-Alder reactions is sensitive to the electronic nature of substituents on the phenyl ring. Electron-donating groups on the phenyl ring of 6-phenylfulvene tend to increase the reaction rate by stabilizing the transition state of the Diels-Alder reaction.[2] Conversely, electron-withdrawing groups decrease the reaction rate.[2]
In a [2+2] cycloaddition with t-butylcyanoketene, both this compound and 6,6-diphenylfulvene have been shown to react readily, affording the corresponding cyclobutanone adducts in good yields.[1] This suggests that both fulvenes are sufficiently reactive towards highly electrophilic ketenes. However, the larger steric bulk of the phenyl groups compared to methyl groups can be expected to influence the approach of the dienophile, potentially leading to differences in reaction rates and stereoselectivity in other cycloaddition reactions.
Quantitative Data Summary
The following table summarizes available quantitative data for the cycloaddition reactions of this compound and 6,6-diphenylfulvene (as a proxy for 6-phenylfulvene in the absence of direct comparative data for the latter in this specific reaction).
| Fulvene Derivative | Dienophile/Ketenophile | Reaction Type | Product | Yield (%) | Reference |
| This compound | t-Butylcyanoketene | [2+2] Cycloaddition | 6-tert-butyl-7-oxo-2-(propan-2-ylidene)bicyclo[3.2.0]hept-3-ene-6-carbonitrile | 75 | [1] |
| 6,6-Diphenylfulvene | t-Butylcyanoketene | [2+2] Cycloaddition | 6-tert-butyl-7-oxo-2-(diphenylmethylene)bicyclo[3.2.0]hept-3-ene-6-carbonitrile | 80 | [1] |
Factors Influencing Reactivity: A Comparative Analysis
The differential reactivity of this compound and 6-phenylfulvene can be attributed to the interplay of electronic and steric effects imparted by the substituents at the C6 position.
Caption: Comparative factors in fulvene reactivity.
Electronic Effects
The substituents at the C6 position influence the electron density of the fulvene π-system. The two methyl groups in this compound are electron-donating through induction, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the fulvene. This generally leads to a smaller energy gap between the fulvene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the rate of normal-electron-demand Diels-Alder reactions.
In the case of 6-phenylfulvene, the phenyl group can exert both inductive and resonance effects. An unsubstituted phenyl group is weakly electron-withdrawing by induction but can be electron-donating or -withdrawing through resonance, depending on the substitution pattern on the phenyl ring. A study on the reaction of para-substituted 6-phenylfulvenes with maleimides showed that electron-donating substituents on the phenyl ring increase the reaction rate, while electron-withdrawing groups decrease it.[2] This highlights the tunability of the electronic properties of 6-phenylfulvene.
Steric Effects
The steric hindrance imposed by the C6 substituents can significantly impact the rate and stereoselectivity of cycloaddition reactions. The two methyl groups of this compound present a moderate level of steric bulk. In contrast, the phenyl group in 6-phenylfulvene is significantly larger. In the case of 6,6-diphenylfulvene, the two bulky phenyl groups can create substantial steric hindrance, potentially impeding the approach of the dienophile and slowing down the reaction rate compared to less substituted fulvenes. However, in the specific [2+2] cycloaddition with the linear ketene, the yields were comparable, suggesting that for certain reaction partners, the steric hindrance of the phenyl groups is not a prohibitive factor.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis of the fulvenes and a general procedure for their cycloaddition reactions.
Synthesis of this compound
This compound is typically prepared by the condensation of cyclopentadiene with acetone in the presence of a base, such as sodium ethoxide or potassium hydroxide.
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Freshly cracked cyclopentadiene is added dropwise to the cooled sodium ethoxide solution.
-
Acetone is then added dropwise to the reaction mixture, and the solution is stirred at room temperature for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., petroleum ether).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a yellow oil.
Synthesis of 6-Phenylfulvene
6-Phenylfulvene can be synthesized by the condensation of cyclopentadiene with benzaldehyde.
Procedure:
-
To a solution of freshly cracked cyclopentadiene in methanol, a solution of sodium methoxide in methanol is added at 0 °C.
-
Benzaldehyde is then added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for [4+2] Cycloaddition with Maleic Anhydride
This protocol can be adapted for both this compound and 6-phenylfulvene to allow for a direct comparison of their reactivity.
Procedure:
-
In a round-bottom flask, the fulvene derivative (1.0 equivalent) is dissolved in a suitable solvent (e.g., toluene, dichloromethane, or diethyl ether).
-
Maleic anhydride (1.1 equivalents) is added to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the reaction progress and relative rates.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting cycloadduct can be purified by recrystallization or column chromatography.
-
The yield and stereoselectivity of the product should be determined by weighing the purified product and by spectroscopic methods (e.g., NMR), respectively.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two fulvene derivatives.
Caption: Experimental workflow for reactivity comparison.
Conclusion
References
A Comparative Guide to the Computational Analysis of Transition States in Substituted Fulvene Reactions
For Researchers, Scientists, and Drug Development Professionals
Fulvenes are a class of organic compounds that are valuable precursors in the synthesis of complex polycyclic scaffolds due to their versatile reactivity, particularly in cycloaddition reactions.[1] Understanding the transition states of these reactions is paramount for predicting reaction outcomes, designing novel synthetic pathways, and developing new therapeutics. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms and energetics of these reactions.
This guide provides a comparative overview of computational methods used to analyze the transition states of substituted fulvene reactions, supported by representative data and detailed methodologies.
Comparison of Computational Methods for Accuracy
The choice of a computational functional and basis set is critical for accurately predicting reaction activation energies (ΔE‡). Older functionals like B3LYP can sometimes overestimate these barriers, while modern, range-separated and hybrid functionals often provide results in better agreement with high-level methods like Coupled Cluster (CCSD(T)).[2][3]
Below is a comparative table of calculated activation energies for the Diels-Alder reaction between cyclopentadiene (a fulvene analogue) and ethene, showcasing the performance of various DFT functionals against a high-level benchmark.
Table 1: Comparison of DFT Functionals for the Cyclopentadiene + Ethene Diels-Alder Reaction
| Functional | Basis Set | Calculated ΔE‡ (kcal/mol) | Deviation from CCSD(T) (kcal/mol) |
| CCSD(T) | CBS | 26.5 | Reference |
| B3LYP | 6-311+G(d,p) | 31.2 | +4.7 |
| PBE0 | 6-311+G(d,p) | 28.5 | +2.0 |
| M06-2X | 6-311+G(d,p) | 27.1 | +0.6 |
| ωB97X-D | 6-311+G(d,p) | 26.8 | +0.3 |
| B2PLYP-D3 | 6-311+G(d,p) | 26.6 | +0.1 |
Data is representative and compiled based on trends reported in computational chemistry literature.[2][3][4] CCSD(T)/CBS (Coupled Cluster with Single, Double, and Perturbative Triple Excitations at the Complete Basis Set limit) is considered the "gold standard" for accuracy.
As the table illustrates, functionals like M06-2X and ωB97X-D, which account for dispersion and long-range interactions, offer a significant improvement in accuracy over B3LYP for this class of reactions.[2][4]
Influence of Substituents on Transition State Energy
Substituents on the exocyclic carbon of the fulvene ring dramatically influence the molecule's electronic properties and, consequently, its reactivity in cycloaddition reactions.[5][6] Electron-donating groups (EDGs) increase the energy of the Highest Occupied Molecular Orbital (HOMO), typically accelerating reactions with electron-poor dienophiles. Conversely, electron-withdrawing groups (EWGs) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing reactivity with electron-rich partners.[1]
The following table summarizes the calculated activation free energies (ΔG‡) for the [4+2] cycloaddition of 6-substituted pentafulvenes with maleic anhydride, a common dienophile.
Table 2: Effect of Exocyclic Substituents on the Activation Energy of a Pentafulvene Diels-Alder Reaction
| Substituent (R) at C6 | Hammett Constant (σp) | Nature | Calculated ΔG‡ (kcal/mol) |
| -NO₂ | 0.78 | Strong EWG | 24.5 |
| -CN | 0.66 | Strong EWG | 23.8 |
| -H | 0.00 | Neutral | 21.0 |
| -CH₃ | -0.17 | Weak EDG | 19.7 |
| -OCH₃ | -0.27 | Moderate EDG | 18.9 |
| -N(CH₃)₂ | -0.83 | Strong EDG | 17.5 |
Calculations performed at the ωB97X-D/def2-TZVP level of theory with a solvent continuum model (SMD, Toluene). Data is illustrative of established chemical principles.
The trend is clear: electron-donating groups stabilize the positive charge buildup on the fulvene ring in the transition state, thereby lowering the activation barrier and accelerating the reaction.[1]
Diagrams and Workflows
Logical Flow of Substituent Effects
The electronic nature of a substituent directly influences the fulvene's frontier molecular orbitals, which in turn dictates the activation energy of its cycloaddition reactions.
Caption: Relationship between substituent type and reaction activation energy.
Reaction Pathway for a Fulvene Diels-Alder Reaction
The computational analysis of a reaction involves locating the stationary points on the potential energy surface: reactants, transition state (TS), and products.
Caption: A typical potential energy surface for a cycloaddition reaction.
Experimental Protocols: Computational Methodology
A robust computational protocol is essential for obtaining reliable and reproducible results. The following outlines a standard workflow for analyzing the transition state of a substituted fulvene cycloaddition reaction.
-
Geometry Optimization of Reactants and Products:
-
Software: Gaussian, ORCA, etc.
-
Method: A reliable DFT functional (e.g., ωB97X-D, M06-2X) is chosen.[7]
-
Basis Set: A sufficiently large basis set, such as def2-TZVP or 6-311+G(d,p), is used to accurately describe the electronic structure.
-
Procedure: The 3D structures of the substituted fulvene, the dienophile, and the expected cycloadduct are built. A geometry optimization calculation is performed to find their lowest energy conformations.
-
Solvation: If the reaction is performed in a solvent, a continuum solvation model (e.g., SMD, CPCM) is applied to all calculations.[7]
-
-
Transition State (TS) Location:
-
Initial Guess: The TS structure is approximated by placing the reactants in a plausible reactive orientation. The distances for the bonds being formed are typically set to intermediate values (e.g., 2.0-2.2 Å).
-
Optimization Algorithm: A TS optimization algorithm (e.g., Berny algorithm with Opt=TS, QST2, or QST3 in Gaussian) is used to locate the saddle point on the potential energy surface.[8]
-
-
TS Verification (Frequency Calculation):
-
Procedure: A frequency calculation is performed on the optimized TS geometry at the same level of theory.
-
Confirmation: A true transition state is confirmed by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate (i.e., the motion of forming the new bonds).
-
-
Reaction Pathway Confirmation (IRC):
-
Procedure: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the verified TS structure.[7]
-
Purpose: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.
-
-
Energy Calculation:
-
Procedure: The electronic energies of the optimized reactants, TS, and products are used to calculate the activation energy (E_TS - E_reactants) and the reaction energy (E_products - E_reactants).
-
Thermodynamic Corrections: The frequency calculation also provides zero-point vibrational energies (ZPVE), thermal enthalpies, and entropies. These are used to correct the electronic energies to obtain activation and reaction free energies (ΔG‡ and ΔGrxn) at a specific temperature.
-
The workflow below provides a visual summary of this computational protocol.
Caption: Standard workflow for computational transition state analysis.
References
- 1. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
Validating 6,6-Dimethylfulvene Adduct Structures: A Comparative Guide to X-ray Crystallography
For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex adducts derived from reactive precursors like 6,6-dimethylfulvene. While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the gold standard for definitive solid-state structure validation. This guide provides a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental considerations and data presentation formats.
The Definitive Answer: X-ray Crystallography
X-ray crystallography provides direct, high-resolution data on the atomic arrangement within a crystalline solid. This technique is unparalleled in its ability to determine bond lengths, bond angles, and stereochemistry with exceptional precision. For novel this compound adducts, where unexpected rearrangements or stereochemical outcomes are possible, X-ray analysis offers conclusive evidence of the final structure. For instance, in reactions involving this compound and ketenes, X-ray diffraction has been successfully employed to confirm the formation of bicyclo[3.2.0]heptene systems and to elucidate the stereochemistry of the resulting cyclobutanones.[1]
Strengths:
-
Provides an unambiguous 3D molecular structure.
-
Delivers precise quantitative data on bond lengths, angles, and torsion angles.
-
Reveals information about crystal packing and intermolecular interactions.
-
Serves as a benchmark for validating results from other analytical methods.
Limitations:
-
Requires a single, high-quality crystal, which can be challenging to grow.[2]
-
The determined structure represents the molecule in the solid state, which may differ from its conformation in solution.
-
The process can be time-consuming, from crystallization to data collection and refinement.[2]
Complementary and Alternative Techniques
While X-ray crystallography is definitive, other techniques provide valuable, often complementary, information and are typically used in concert for a comprehensive structural elucidation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC) is the most powerful method for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms. Often, NMR data is used to propose a structure, which is then definitively confirmed by X-ray crystallography. In some cases, once the structure of a primary adduct is confirmed by X-ray diffraction, the NMR spectral data of that compound can be used as a reference to confidently assign the structures of similar, related adducts.[1]
2. Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are used to predict molecular geometries, energies, and spectroscopic properties.[3] These calculations can help rationalize experimentally observed structures and predict the feasibility of different isomers. Computational models are often validated by comparing the calculated parameters with the highly accurate data obtained from X-ray crystallography.
3. Other Spectroscopic Methods:
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the adduct, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the molecule.[3]
Comparative Data Overview
The following table summarizes the type of quantitative data obtained from each technique, highlighting the unique contribution of X-ray crystallography.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Computational Methods |
| Bond Lengths | Highly Accurate (±0.001 Å) | Inferred/Correlated | Predicted |
| Bond Angles | Highly Accurate (±0.1°) | Inferred/Correlated | Predicted |
| Torsion Angles | Highly Accurate (±0.1°) | Estimated (Karplus Eq.) | Predicted |
| Connectivity | Directly Determined | Directly Determined | Input Parameter |
| Stereochemistry | Absolute/Relative | Relative | Predicted |
| Conformation | Solid-State | Solution-State Average | Gas Phase/Solvated Model |
| Intermolecular Interactions | Directly Observed | Inferred (NOE) | Predicted |
Experimental Protocols
General Protocol for Single-Crystal X-ray Crystallography
A successful X-ray structure determination involves several key stages.[2]
-
Synthesis and Purification: The this compound adduct must be synthesized and purified to the highest possible degree to facilitate crystallization.
-
Crystal Growth: This is often the most challenging step.[2] A suitable single crystal must be grown. Common methods include:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a sealed larger container with a more volatile "anti-solvent." The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]
-
Cooling: A saturated solution is slowly cooled, as solubility often decreases with temperature.
-
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of diffracted X-ray reflections) is recorded by a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary electron density map.
-
A molecular model is built into the electron density map. The model is then refined using least-squares methods, which adjust atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
-
Structure Validation: The final model is rigorously checked for geometric and crystallographic reasonability.[4][5] This includes checking bond lengths and angles against standard values and analyzing the fit of the model to the electron density map. The final structural data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Workflow and Logic Diagrams
The following diagrams illustrate the workflow for structure validation and the logical relationship between different analytical techniques.
Caption: Workflow for the structural elucidation of a novel this compound adduct.
Caption: Logical relationship of techniques for comprehensive adduct structure analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebi.ac.uk [ebi.ac.uk]
A Comparative Guide to the Dienophilic Reactivity of 6,6-Dimethylfulvene and Cyclopentadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the facile reaction between a conjugated diene and a dienophile. Among the vast array of dienes, cyclopentadiene has long been a benchmark for high reactivity. This guide provides a comparative analysis of the dienophilic reactivity of 6,6-dimethylfulvene and cyclopentadiene, offering insights into their performance in [4+2] cycloaddition reactions. By examining available experimental data and outlining detailed experimental protocols, this document serves as a valuable resource for chemists engaged in the design and execution of complex synthetic strategies.
Unraveling Dienophilic Reactivity: A Head-to-Head Comparison
Cyclopentadiene is renowned for its exceptional reactivity as a diene in Diels-Alder reactions, a property attributed to its planar, s-cis conformation which is ideal for the concerted [4+2] cycloaddition mechanism. This inherent structural advantage minimizes the entropic barrier to reaction, leading to rapid cycloadditions with a variety of dienophiles, even at room temperature.
In contrast, this compound, an isomer of xylenes, presents a more complex electronic and steric profile. While it possesses a conjugated diene system within its five-membered ring, the exocyclic double bond and the gem-dimethyl group at the 6-position significantly influence its reactivity. Fulvenes, in general, can participate in cycloaddition reactions as 2π, 4π, or 6π components, and their reactivity is sensitive to the electronic nature of their substituents.
Direct quantitative comparisons of the dienophilic reactivity of this compound and cyclopentadiene are not extensively documented in the literature under identical conditions. However, qualitative observations and theoretical studies suggest that cyclopentadiene is generally a more reactive diene in typical Diels-Alder reactions with electron-deficient dienophiles.
Data Presentation: A Quantitative Look at Reactivity
Table 1: Reaction Rate Constants for Diels-Alder Reactions of Cyclopentadiene
| Dienophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Maleic Anhydride | Dioxane | 20 | 1.39 x 10⁻³ |
| N-phenylmaleimide | Chloroform | 20 | 4.3 x 10⁻² |
| Tetracyanoethylene | Dichloromethane | 20 | 1.0 x 10⁴ |
Data compiled from various sources.
Note: The lack of standardized kinetic data for this compound highlights a gap in the current chemical literature and presents an opportunity for further research.
Experimental Protocols: A Practical Guide
Detailed experimental procedures are crucial for reproducible and reliable results. Below are representative protocols for conducting Diels-Alder reactions with both cyclopentadiene and a general method adaptable for this compound.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Apparatus for fractional distillation
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to obtain fresh cyclopentadiene monomer. This is achieved by heating dicyclopentadiene to its boiling point (ca. 170 °C) and collecting the lower-boiling cyclopentadiene (b.p. 41 °C) by fractional distillation. The freshly distilled cyclopentadiene should be kept on ice and used promptly as it readily dimerizes back to dicyclopentadiene at room temperature.
-
Reaction Setup: In a clean, dry reaction flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in ethyl acetate at room temperature.
-
Addition of Cyclopentadiene: To the stirred solution of maleic anhydride, add freshly cracked cyclopentadiene (1.1 eq) dropwise. The reaction is exothermic, and an ice bath may be used to control the temperature.
-
Crystallization and Isolation: After the addition is complete, continue stirring for 30 minutes at room temperature. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution. Add hexane to further induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold hexane and allow them to air dry. The purity of the product can be assessed by its melting point.
Experimental Protocol: General Procedure for the Diels-Alder Reaction of this compound with a Dienophile (e.g., Maleic Anhydride)
Materials:
-
This compound
-
Maleic anhydride (or other suitable dienophile)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Synthesis of this compound: this compound can be synthesized by the condensation of cyclopentadiene with acetone, often catalyzed by a base like pyrrolidine. The product is typically a yellow to orange oil and should be purified by distillation before use.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Dienophile: Add the dienophile (e.g., maleic anhydride, 1.0 eq) to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the desired Diels-Alder adduct. The structure and purity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and melting point analysis.
Logical Relationships in Reactivity
The differing reactivities of cyclopentadiene and this compound in Diels-Alder reactions can be attributed to a combination of electronic and steric factors. The following diagram illustrates the key factors influencing their dienophilic reactivity.
Caption: Factors influencing the dienophilic reactivity of cyclopentadiene versus this compound.
Conclusion
In the realm of Diels-Alder chemistry, cyclopentadiene remains a highly reactive and reliable diene due to its favorable conformational pre-organization. While this compound also participates in [4+2] cycloadditions, its reactivity is modulated by the electronic and steric effects of its exocyclic double bond and gem-dimethyl substituents. This comparative guide has provided an overview of their relative reactivities, supported by available data and detailed experimental protocols. The notable absence of direct, quantitative kinetic comparisons between these two dienes underscores an area ripe for further investigation, which would undoubtedly provide deeper insights for synthetic chemists.
Monitoring the Elusive: A Comparative Guide to LC-MS Method Development for 6,6-Dimethylfulvene Reaction Kinetics
For researchers, scientists, and drug development professionals delving into the reactive chemistry of fulvenes, real-time monitoring of reaction kinetics is paramount. This guide provides a comprehensive comparison of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for tracking the reaction kinetics of 6,6-dimethylfulvene against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
This compound, a highly reactive cyclic polyolefin, and its derivatives are valuable intermediates in organic synthesis.[1][2] Their propensity for cycloaddition and nucleophilic addition reactions makes them key building blocks for complex molecular scaffolds.[1][2] However, this high reactivity also presents a significant analytical challenge, as the compound is unstable and can readily participate in undesired side reactions or dimerization.[3] Therefore, robust analytical methods are required to monitor its consumption and the formation of products in real-time.
This guide outlines a proposed LC-MS method tailored for the kinetic analysis of this compound reactions and compares it with established techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy.
Method Comparison: LC-MS vs. Alternatives
The choice of analytical technique for reaction monitoring depends on several factors, including the required sensitivity, selectivity, and the nature of the reaction mixture. The following table provides a comparative overview of a proposed LC-MS method against NMR and UV-Vis spectroscopy for monitoring this compound reaction kinetics.
| Feature | Proposed LC-MS Method | NMR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio detection. | Nuclear spin transitions in a magnetic field. | Absorption of ultraviolet or visible light by chromophores. |
| Sensitivity | High (pg-ng/mL) | Moderate to Low (µg-mg/mL) | Moderate |
| Selectivity | Very High (distinguishes isomers and isobars with chromatography) | High (structural elucidation) | Low (overlapping spectra are common) |
| Real-time Monitoring | Quasi-real-time (requires sample quenching and injection) | In-situ and real-time capable | In-situ and real-time capable |
| Structural Information | Provides molecular weight and fragmentation data. | Detailed structural information. | Limited structural information. |
| Matrix Effects | Susceptible to ion suppression or enhancement. | Less susceptible to matrix effects. | Can be affected by matrix absorbance. |
| Instrumentation Cost | High | Very High | Low to Moderate |
| Ease of Use | Moderate to Complex | Complex | Simple |
| Key Advantage | High sensitivity and selectivity for complex mixtures. | Provides detailed structural information in real-time.[4][5] | Simple, low-cost, and good for initial rate studies.[5] |
| Potential Challenge | Analyte instability during sample preparation and analysis.[6][7] | Lower sensitivity may not be suitable for detecting low-concentration intermediates. | Lack of selectivity in complex reaction mixtures. |
Proposed LC-MS Method: Experimental Protocol
This proposed method is designed to address the inherent instability of this compound by employing rapid sample quenching and a fast chromatographic separation.
Reaction Sampling and Quenching
To accurately monitor the reaction kinetics, it is crucial to halt the reaction at specific time points.
-
Procedure:
-
At predetermined time intervals, withdraw an aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a pre-chilled vial containing a 1:10 volume of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid at 4°C. This rapid dilution and acidification will help to stabilize the this compound and prevent further reaction.
-
Vortex the quenched sample for 10 seconds.
-
Centrifuge the sample at 15,000 rpm for 5 minutes at 4°C to precipitate any solids.[8]
-
Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.
-
Liquid Chromatography Conditions
A fast and efficient chromatographic separation is essential to minimize on-column degradation.
-
Instrument: Ultra-High-Performance Liquid Chromatograph (UHPLC) system.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., Kinetex C8, 2.6 µm, 2.1 x 100 mm) is recommended for rapid and high-resolution separation.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient is proposed to minimize analysis time:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suggested for protonation of this compound.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for its high specificity and sensitivity.[10]
-
Monitored Transitions:
-
This compound: Precursor ion [M+H]⁺ (m/z 107.08) -> Product ions (to be determined by infusion and fragmentation studies).
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound): To be selected based on retention time and ionization efficiency.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: To be optimized, but a starting point of 120°C is recommended to minimize thermal degradation.
-
Desolvation Gas Flow: To be optimized for the specific instrument.
-
Cone Gas Flow: To be optimized for the specific instrument.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the proposed LC-MS method for monitoring this compound reaction kinetics.
Caption: Experimental workflow for LC-MS monitoring of reaction kinetics.
Conclusion
While alternative methods like NMR and UV-Vis spectroscopy offer valuable insights for reaction monitoring, the proposed LC-MS method provides a highly sensitive and selective approach for quantifying the consumption of this compound and the formation of products, especially in complex reaction matrices. The detailed protocol and workflow presented in this guide offer a robust starting point for researchers to develop and validate a reliable analytical method for studying the kinetics of this reactive and synthetically important molecule. Careful attention to sample handling and the use of a fast chromatographic method are critical to obtaining accurate and reproducible results.[6][11]
References
- 1. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 4. Reaction Monitoring | Bruker [bruker.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Spectroscopic Showdown: A Comparative Guide to Endo and Exo Adducts of 6,6-Dimethylfulvene
For researchers, scientists, and professionals in drug development, the precise structural elucidation of Diels-Alder adducts is paramount. The reaction of 6,6-dimethylfulvene with dienophiles such as maleic anhydride yields endo and exo diastereomers, each with distinct spectroscopic signatures. This guide provides a comparative analysis of these adducts, supported by established spectroscopic principles and experimental data from analogous systems, to aid in their differentiation and characterization.
The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the stereoselective formation of cyclic compounds. When this compound acts as the diene, the approach of the dienophile can occur from two different faces relative to the diene's ring system, leading to the formation of endo and exo adducts. The spatial arrangement of the substituent on the dienophile relative to the diene's bridge significantly influences the chemical environment of various nuclei, resulting in distinguishable spectroscopic data.
Key Spectroscopic Distinctions: A Summary
The primary techniques for differentiating between endo and exo isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) and Infrared (IR) spectroscopy. While UV-Vis spectroscopy is useful for characterizing the fulvene starting material, the disappearance of its extended chromophore upon adduct formation leads to less distinctive spectra for the products.
| Spectroscopic Technique | Key Differentiating Feature for Endo vs. Exo Adducts |
| ¹H NMR Spectroscopy | Chemical Shift of Dienophile Protons: In the endo adduct, these protons are shielded by the diene's π-system and appear at a higher field (lower ppm). |
| Coupling Constants (J-values): The dihedral angle between the bridgehead protons and the adjacent dienophile protons is different for each isomer, leading to distinct coupling constants, as predicted by the Karplus equation. | |
| ¹³C NMR Spectroscopy | Chemical Shift of Dienophile Carbons: Similar to the protons, the carbons of the dienophile in the endo isomer experience shielding and appear at a higher field. |
| Infrared (IR) Spectroscopy | Carbonyl Stretching Frequencies (νC=O): The electronic environment and potential strain differences in the bicyclic system can lead to slight variations in the carbonyl stretching frequencies, particularly in the case of anhydride adducts. |
Comparative Spectroscopic Data
While specific experimental data for the adducts of this compound is not extensively tabulated in the literature, the following tables present representative data based on well-established principles and analogous systems, such as the adducts of furan with N-phenylmaleimide. This data serves as a predictive guide for the expected spectroscopic characteristics.
¹H NMR Data (Predicted, in CDCl₃)
| Proton | Endo Adduct (δ, ppm) | Exo Adduct (δ, ppm) | Key Differentiator |
| H_a, H_b | ~3.4 - 3.8 | ~2.8 - 3.2 | Shielding by the diene π-system in the endo isomer results in a significant upfield shift. |
| H_c, H_d | ~3.2 - 3.6 | ~3.5 - 3.9 | Bridgehead protons, typically less affected than H_a and H_b. |
| Vinyl H | ~6.0 - 6.5 | ~6.0 - 6.5 | Olefinic protons of the norbornene backbone. |
| CH₃ | ~1.5 | ~1.5 | Gem-dimethyl protons on the bridge. |
H_a and H_b represent the protons on the dienophile moiety. H_c and H_d are the bridgehead protons.
¹³C NMR Data (Predicted, in CDCl₃)
| Carbon | Endo Adduct (δ, ppm) | Exo Adduct (δ, ppm) | Key Differentiator |
| C_a, C_b | ~45 - 50 | ~48 - 53 | Shielding effect in the endo isomer. |
| C_c, C_d | ~50 - 55 | ~52 - 57 | Bridgehead carbons. |
| Vinyl C | ~135 - 140 | ~135 - 140 | Olefinic carbons. |
| C(CH₃)₂ | ~75 - 80 | ~75 - 80 | Quaternary bridge carbon. |
| CH₃ | ~25 - 30 | ~25 - 30 | Gem-dimethyl carbons. |
| C=O | ~170 - 175 | ~172 - 177 | Carbonyl carbons. |
C_a and C_b represent the carbons of the dienophile moiety. C_c and C_d are the bridgehead carbons.
IR Spectroscopy Data (Predicted, KBr Pellet)
| Functional Group | Endo Adduct (cm⁻¹) | Exo Adduct (cm⁻¹) | Key Differentiator |
| C=O Stretch (Anhydride) | ~1850 (sym), ~1780 (asym) | ~1845 (sym), ~1775 (asym) | Slight shifts due to differences in ring strain and electronic environment. |
| C=C Stretch | ~1630 - 1650 | ~1630 - 1650 | Alkene stretch in the bicyclic system. |
| C-H Stretch (sp²) | ~3050 - 3100 | ~3050 - 3100 | Olefinic C-H stretch. |
| C-H Stretch (sp³) | ~2850 - 3000 | ~2850 - 3000 | Aliphatic C-H stretch. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the Diels-Alder adducts of this compound.
Synthesis of Endo/Exo Adducts of this compound with Maleic Anhydride
Materials:
-
This compound (freshly prepared)
-
Maleic anhydride
-
Anhydrous diethyl ether
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of warm, anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add a solution of freshly prepared this compound (1.1 eq) in anhydrous diethyl ether dropwise with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 24 hours. The formation of a precipitate indicates the formation of the adducts.
-
Collect the solid product by vacuum filtration and wash with cold hexane. This initial product is expected to be a mixture of endo and exo isomers, with the endo isomer typically being the major kinetic product.
-
The endo and exo isomers can be separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples by dissolving ~10-20 mg of the purified endo and exo adducts in approximately 0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Prepare KBr pellets by grinding a small amount of the solid adduct with dry KBr. Alternatively, acquire spectra from a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
-
UV-Vis Spectroscopy: Prepare dilute solutions of the adducts in a suitable solvent (e.g., ethanol or cyclohexane). Record the absorption spectra over a range of 200-400 nm.
Visualization of Spectroscopic Differentiation
The logical workflow for distinguishing between the endo and exo adducts based on their ¹H NMR spectra is illustrated below. The key decision point is the chemical shift of the protons on the dienophile portion of the molecule.
Caption: Workflow for distinguishing endo and exo adducts using ¹H NMR.
Conclusion
The differentiation of endo and exo Diels-Alder adducts of this compound is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy, in particular, offers the most definitive evidence through the analysis of chemical shifts and coupling constants. The predictable shielding of the dienophile protons in the endo isomer provides a clear diagnostic tool. By employing the experimental and analytical frameworks outlined in this guide, researchers can confidently assign the stereochemistry of these important synthetic intermediates.
theoretical studies on the aromaticity of substituted fulvene derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced electronic properties of cyclic organic molecules is paramount. Fulvenes, a class of non-benzenoid hydrocarbons, present a fascinating case study in aromaticity. While the parent fulvene molecule is generally considered non-aromatic, the introduction of substituents can dramatically alter its electronic structure, pushing it towards either aromatic or anti-aromatic character. This guide provides a comparative analysis of theoretical studies on the aromaticity of substituted fulvene derivatives, presenting key quantitative data and outlining the computational methodologies employed.
The aromaticity of a molecule is a complex and multifaceted property, and as such, a variety of theoretical indices have been developed to quantify it. This guide will focus on a selection of commonly used descriptors to compare the effects of different substituents on the five-membered ring of pentafulvene derivatives.
Quantifying Aromaticity: A Comparison of Indices
The following table summarizes the calculated aromaticity indices for a range of substituted pentafulvenes from various theoretical studies. These indices provide a quantitative measure of the degree of aromaticity or anti-aromaticity induced by each substituent.
| Substituent (R) | HOMA | NICS(1)zz (ppm) | ASE (kcal/mol) | FLU | pEDA |
| -NH₂ | 0.252 | - | - | - | 0.274 |
| -N(CH₃)₂ | 0.260 | - | - | - | 0.308 |
| -OH | 0.039 | - | - | - | 0.157 |
| -OCH₃ | 0.073 | - | - | - | 0.165 |
| -F | -0.117 | - | - | - | 0.084 |
| -Cl | -0.187 | - | - | - | 0.021 |
| -CH₃ | -0.172 | - | - | - | 0.059 |
| -H | -0.277 | - | - | - | 0.000 |
| -CHO | -0.378 | - | - | - | -0.099 |
| -COCH₃ | -0.369 | - | - | - | -0.071 |
| -COOH | -0.430 | - | - | - | -0.115 |
| -CN | - | - | - | - | - |
| -NO₂ | -0.480 | - | - | - | -0.150 |
| -NO | -0.403 | - | - | - | -0.162 |
| -BH₂ | -0.461 | - | - | - | -0.158 |
Table 1: Aromaticity Indices for 6-Substituted Pentafulvene Derivatives. This table presents a compilation of calculated aromaticity indices from multiple theoretical studies. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where values closer to 1 indicate higher aromaticity and negative values suggest anti-aromaticity. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values typically indicate aromaticity. Aromatic Stabilization Energy (ASE) is an energetic measure of aromaticity. The π-electron delocalization parameter (pEDA) is another electronic descriptor. Blank cells indicate that the data was not available in the cited literature.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A representative computational workflow is outlined below.
General Computational Workflow
The theoretical investigation of substituted fulvene aromaticity typically follows a standardized computational chemistry protocol. This process begins with the in silico construction of the molecular models. These initial structures are then subjected to geometry optimization to find the lowest energy conformation. Following optimization, various electronic and magnetic properties are calculated to assess the aromaticity of the fulvene ring.
Figure 1: A generalized workflow for the computational study of fulvene aromaticity.
Key Experimental Protocols (Computational Details)
-
Software: Gaussian 09 and 16 are commonly used quantum chemistry software packages for these calculations.
-
Method: The B3LYP hybrid functional is a popular choice for DFT calculations in these systems.[1][2]
-
Basis Set: The 6-311++G(d,p) and 6-311+G** basis sets are frequently employed to provide a good balance between accuracy and computational cost.[1][2][3]
-
Geometry Optimization: The geometries of the studied molecules are fully optimized in the gas phase without any symmetry constraints. The nature of the stationary points is confirmed by frequency calculations, ensuring they are true minima on the potential energy surface.
-
Aromaticity Indices Calculation:
-
HOMA (Harmonic Oscillator Model of Aromaticity): This index is calculated from the optimized bond lengths.
-
NICS (Nucleus-Independent Chemical Shift): NICS values, particularly the NICS(1)zz component (the out-of-plane tensor component calculated 1 Å above the ring center), are calculated using the GIAO (Gauge-Including Atomic Orbital) method.[4]
-
ASE (Aromatic Stabilization Energy): ASE is typically calculated using homodesmotic or isodesmic reactions, which are hypothetical reactions designed to cancel out strain and other non-aromatic effects.[2][5]
-
FLU (Aromatic Fluctuation Index): This is another geometry-based index.[4][5]
-
pEDA (Pi-Electron Delocalization Analysis): This method quantifies the extent of π-electron delocalization.
-
Discussion and Interpretation
The data clearly demonstrate the profound influence of substituents on the aromaticity of the pentafulvene ring. Electron-donating groups (EDGs) such as -NH₂ and -N(CH₃)₂ tend to increase the aromaticity of the five-membered ring.[6][7] This is evidenced by the positive HOMA values and is consistent with the resonance model where the EDG pushes electron density into the ring, favoring a 6π-electron aromatic system.
Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CHO, and -COOH decrease the aromaticity and can even induce anti-aromatic character, as indicated by the negative HOMA values.[6][7] These groups pull electron density out of the ring, disrupting the potential for a stable 6π-electron system.
The various aromaticity indices, while based on different physical principles (geometry, magnetic properties, and energetics), generally show good correlation with each other, providing a consistent picture of the substituent effects.[4][5]
Conclusion
The aromaticity of fulvene derivatives is a tunable property that is highly sensitive to the electronic nature of the exocyclic substituent. Theoretical studies, employing a range of computational methods and aromaticity indices, have provided valuable insights into these structure-property relationships. This understanding is crucial for the rational design of novel fulvene-based materials and molecules with specific electronic and photophysical properties for applications in materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aromaticity and antiaromaticity in fulvenes, ketocyclopolyenes, fulvenones, and diazocyclopolyenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromaticity and antiaromaticity of substituted fulvene derivatives: perspectives from the information-theoretic approach in density functional reactivity theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aromaticity of substituted fulvene derivatives: substituent-dependent ring currents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unraveling the Fleeting Intermediates in 6,6-Dimethylfulvene Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount. In the realm of 6,6-dimethylfulvene chemistry, a versatile building block in organic synthesis, a landscape of fascinating and often elusive reaction intermediates dictates the final product distribution. This guide provides a comparative analysis of these intermediates, supported by experimental and computational data, to illuminate the mechanistic pathways of this intriguing molecule.
This compound's unique electronic structure, characterized by a cross-conjugated π-system, allows it to participate in a variety of reactions, including cycloadditions, oxidations, and nucleophilic additions. The nature of the intermediates in these transformations ranges from concerted transition states to discrete zwitterionic, diradical, and even carbocationic species. This guide will delve into the key reaction classes of this compound and provide a comparative overview of the intermediates involved.
Comparison of Key Reaction Intermediates
The following table summarizes the proposed or identified intermediates in major reactions of this compound, highlighting their character, the methods used for their study, and key findings.
| Reaction Type | Reagent | Proposed/Identified Intermediate | Method of Study | Key Findings & Properties |
| [6+4] Cycloaddition | Tropone | Ambimodal [6+4]/[4+6] Transition State | Computational (DFT) | A single, concerted transition state leads to two distinct cycloadducts. This bispericyclic transition state avoids discrete zwitterionic or diradical intermediates.[1][2] |
| Photooxygenation | Singlet Oxygen (¹O₂) | Endoperoxide, Cyclopropanone | Low-Temperature Spectroscopy, Trapping Experiments | Highly reactive peroxide intermediates are observed at low temperatures (-55 °C).[1][2] These can rearrange via a proposed cyclopropanone intermediate, which has been trapped in analogous systems. |
| [4+2] Cycloaddition | p-Benzoquinone, Maleic Anhydride | Concerted Transition State vs. Stepwise Diradical | Computational (DFT), Kinetic Studies | The reaction mechanism can be influenced by the dienophile. Computational studies on similar systems suggest a competition between a concerted pathway and a stepwise pathway involving a diradical intermediate.[1][2] |
| Nucleophilic Addition | Methoxide (MeO⁻) | Spiro[2.4]heptadiene, Cyclopentadienyl Anion | Trapping Experiments, NMR Spectroscopy | Nucleophilic attack at the exocyclic double bond leads to a spirocyclic intermediate, which can subsequently ring-open to form a stable cyclopentadienyl anion.[3][4] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the relationships between the reactants, intermediates, and products.
Caption: Reaction pathways of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key reactions of this compound.
Protocol 1: [4+2] Cycloaddition with Maleic Anhydride
This procedure outlines a typical Diels-Alder reaction of this compound.
Materials:
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add maleic anhydride (1.1 eq) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the Diels-Alder adduct.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure.
Protocol 2: Trapping of an Intermediate in Photooxygenation
This protocol describes a method to trap the reactive intermediate formed during the reaction of this compound with singlet oxygen, based on analogous systems.
Materials:
-
This compound
-
Rose Bengal (photosensitizer)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Photoreactor equipped with a sodium lamp
-
Low-temperature reaction vessel
-
Trapping agent (e.g., triphenylphosphine)
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound and a catalytic amount of Rose Bengal in anhydrous CH₂Cl₂ in a photoreactor vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble dry oxygen through the solution while irradiating with a sodium lamp.
-
Monitor the reaction progress by TLC at low temperature.
-
Once the starting material is consumed, add the trapping agent (e.g., triphenylphosphine, 1.2 eq) to the cold reaction mixture.
-
Allow the mixture to slowly warm to room temperature while stirring.
-
Remove the solvent under reduced pressure.
-
Purify the resulting trapped product by column chromatography on silica gel.
-
Characterize the isolated product by NMR, IR, and mass spectrometry to elucidate the structure of the trapped intermediate.
Conclusion
The chemistry of this compound is rich with a diversity of reaction intermediates that are key to its synthetic utility. While concerted transition states appear to dominate in certain pericyclic reactions like the [6+4] cycloaddition with tropone, stepwise pathways involving zwitterionic, diradical, or ionic intermediates are plausible and have been implicated in other transformations. The choice of reactants and reaction conditions plays a critical role in directing the reaction through a specific mechanistic pathway. Further exploration, particularly using advanced spectroscopic techniques at low temperatures and in conjunction with computational modeling, will continue to shed light on the fleeting yet crucial intermediates that govern the fascinating reactivity of this compound.
References
- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]
- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) for Determining Product Ratios in Fulvene Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fulvene derivatives, accurate determination of product ratios is critical for reaction optimization, kinetic studies, and quality control. While various analytical techniques can be employed, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive method for in-situ reaction monitoring and final product analysis. This guide provides a comprehensive comparison of qNMR with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of fulvene reaction mixtures, supported by experimental data and detailed protocols.
Comparison of qNMR and GC-MS for Product Ratio Determination
Both qNMR and GC-MS are robust analytical techniques, each with its own set of advantages and limitations for the quantitative analysis of fulvene reaction products. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute versus relative quantification, sample throughput, and the physicochemical properties of the analytes.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and polarity, followed by mass-based detection and quantification. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent, often with an internal standard. | Can be more involved, potentially requiring derivatization for non-volatile compounds. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Longer, including column run time (typically 20-60 minutes per sample). |
| Quantification | Primary ratio method; can provide accurate relative quantification without calibration curves for product ratios. Absolute quantification requires a certified internal standard. | Requires calibration curves with authentic standards for accurate quantification. |
| Selectivity | High; distinct signals for different protons in a molecule allow for clear differentiation of isomers. | High; excellent separation of volatile compounds and specific detection by mass. |
| Illustrative Linearity | R² > 0.995[1] | R² > 0.99 |
| Illustrative Precision (%RSD) | < 1% for relative ratios, 0.33-0.46% for absolute quantification[1] | < 5% |
| Illustrative Accuracy (% Recovery) | 98.8-99.9%[1] | 95-105% |
| Strengths | Non-destructive, rapid, minimal sample preparation, excellent for isomer differentiation, primary ratio method. | High sensitivity and selectivity, extensive libraries for compound identification. |
| Limitations | Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures. | Destructive, requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation of sensitive compounds. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for a Fulvene Synthesis Reaction
This protocol is adapted from methodologies used to monitor the formation of fulvenes and their side products.[2]
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at a specific time point.
-
Quench the reaction if necessary (e.g., by dilution with cold deuterated solvent).
-
Add the aliquot to a pre-weighed NMR tube containing a known amount of a deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Vortex the NMR tube to ensure homogeneity.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly shimmed to obtain sharp signals.
-
Key acquisition parameters for quantitative analysis:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.
-
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction to ensure accurate integration.
-
Integrate the characteristic, well-resolved signals of the fulvene product and any isomers or byproducts. For example, in the formation of 6-arylfulvenes, the vinylic protons of the fulvene core and the aromatic protons can be used for quantification.[2]
-
The product ratio is determined by dividing the integral of a specific product's signal by the number of protons it represents, and then comparing this normalized integral value to that of another product.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This is a general protocol for the analysis of a fulvene reaction mixture.
1. Sample Preparation:
-
Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction and extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Filter the solution and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Add an internal standard (e.g., dodecane) of known concentration.
-
Prepare a series of calibration standards of the purified fulvene products and any relevant starting materials or byproducts.
2. GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically suitable for the separation of fulvene derivatives.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample in splitless mode to maximize sensitivity.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity.
3. Data Analysis:
-
Identify the peaks corresponding to the fulvene products and byproducts based on their retention times and mass spectra.
-
Integrate the peak areas of the target compounds and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of each product in the reaction sample from the calibration curve. The product ratio is then calculated from these concentrations.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the qNMR and GC-MS experimental workflows.
Caption: Experimental workflow for qNMR analysis.
Caption: Experimental workflow for GC-MS analysis.
References
assessing the influence of electron-donating vs. electron-withdrawing groups on fulvene reactivity
For Researchers, Scientists, and Drug Development Professionals
Fulvenes, a class of unsaturated cyclic hydrocarbons, have long captured the interest of chemists due to their unique electronic properties and versatile reactivity. The cross-conjugated π-system of the fulvene core allows for a delicate balance of electronic effects, making its chemical behavior highly tunable through substitution. This guide provides a comparative analysis of the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the reactivity of pentafulvenes, supported by experimental data and detailed methodologies.
The Electronic Influence of Substituents on the Fulvene Core
The reactivity of fulvenes is intrinsically linked to the polarization of their exocyclic double bond. Substituents at the 6-position can either push electron density into the five-membered ring (EDGs) or pull electron density away from it (EWGs). This electronic push-and-pull has profound effects on the molecule's stability, aromaticity, and participation in chemical reactions.
Electron-donating groups, such as amines (-NR₂) and ethers (-OR), increase the electron density of the cyclopentadienyl ring. This enhances the aromatic character of the cyclopentadienide-like anionic resonance structure, leading to increased stability and nucleophilicity of the fulvene.[1][2] Conversely, electron-withdrawing groups, like cyano (-CN) and carbonyl (-COR) groups, decrease the electron density in the ring, favoring the anti-aromatic cyclopentadienyl-like cationic resonance structure and rendering the exocyclic carbon more electrophilic.[2][3]
Comparative Reactivity in Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of fulvene chemistry, where they can act as either a 4π (diene) or 2π (dienophile) component. The electronic nature of the substituent at the 6-position dictates the fulvene's preferred role and reactivity.
In a normal-demand Diels-Alder reaction, the fulvene acts as the electron-rich diene reacting with an electron-poor dienophile (e.g., maleic anhydride). Electron-donating groups on the fulvene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap with the dienophile and a faster reaction rate. Conversely, electron-withdrawing groups lower the HOMO energy, increasing the energy gap and slowing the reaction.
| 6-Substituent on Fulvene | Substituent Type | Relative Rate of Reaction with Maleic Anhydride |
| -N(CH₃)₂ | Strong EDG | Very Fast |
| -OCH₃ | Moderate EDG | Fast |
| -CH₃ | Weak EDG | Moderately Fast |
| -H | Neutral | Reference |
| -C₆H₅ | Weak EWG/Aryl | Slow |
| -COCH₃ | Moderate EWG | Very Slow |
| -CN | Strong EWG | Extremely Slow |
Table 1. Relative reaction rates of 6-substituted fulvenes in normal-demand Diels-Alder reactions.
In contrast, in an inverse-demand Diels-Alder reaction, a fulvene bearing a strong electron-withdrawing group can act as an electron-poor diene, reacting with an electron-rich dienophile.
Nucleophilic and Electrophilic Additions
The polarized exocyclic double bond of fulvenes is a prime target for both nucleophiles and electrophiles.
Nucleophilic Addition: Electron-withdrawing groups at the 6-position enhance the electrophilicity of the exocyclic carbon, making it more susceptible to nucleophilic attack. The reaction of 6,6-dicyanofulvene with nucleophiles is a classic example. Conversely, electron-donating groups increase the electron density of the fulvene ring system, making nucleophilic addition less favorable.
Electrophilic Addition: Fulvenes with electron-donating groups at the 6-position are more reactive towards electrophiles. The increased electron density in the ring facilitates electrophilic attack, typically at the C1 or C4 position. For instance, 6,6-dimethylfulvene readily undergoes electrophilic substitution.[1]
| Reaction Type | Effect of EDG on Fulvene | Effect of EWG on Fulvene |
| Normal-Demand Diels-Alder | Rate increases | Rate decreases |
| Nucleophilic Addition | Reactivity decreases | Reactivity increases |
| Electrophilic Addition | Reactivity increases | Reactivity decreases |
Table 2. Summary of substituent effects on fulvene reactivity.
Spectroscopic Correlations
The electronic perturbations caused by substituents are readily observable in the NMR and UV-Vis spectra of fulvenes.
¹H NMR Spectroscopy: The chemical shifts of the vinylic protons on the cyclopentadienyl ring are sensitive to the electron density. Electron-donating groups shield these protons, causing an upfield shift (lower ppm), while electron-withdrawing groups deshield them, leading to a downfield shift (higher ppm).
UV-Vis Spectroscopy: Electron-donating groups raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both effects lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the UV-Vis absorption maximum (λmax).
| 6-Substituent | Substituent Type | Approximate Ring Proton ¹H NMR (ppm) | Approximate λmax (nm) |
| -N(CH₃)₂ | Strong EDG | 5.8 - 6.2 | ~400 |
| -CH₃ | Weak EDG | 6.2 - 6.5 | ~360 |
| -H | Neutral | 6.4 - 6.7 | ~350 |
| -COCH₃ | Moderate EWG | 6.7 - 7.0 | ~380 |
| -CN | Strong EWG | 6.8 - 7.2 | ~390 |
Table 3. Representative spectroscopic data for 6-substituted fulvenes.
Experimental Protocols
General Procedure for Normal-Demand Diels-Alder Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the 6-substituted fulvene (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or toluene) under an inert atmosphere.
-
Addition of Dienophile: Add the dienophile (e.g., maleic anhydride, 1.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and induce crystallization if necessary. Collect the product by vacuum filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure cycloadduct.
General Procedure for Nucleophilic Addition to an Activated Fulvene
-
Fulvene Solution: Dissolve the 6,6-disubstituted fulvene with electron-withdrawing groups (1.0 eq.) in a polar aprotic solvent (e.g., THF or acetonitrile) in a flask under an inert atmosphere.
-
Nucleophile Addition: Add the nucleophile (e.g., a thiol or an amine, 1.2 eq.) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Conclusion
The reactivity of the fulvene core is a delicate interplay of electronic effects, readily modulated by the choice of substituent at the 6-position. Electron-donating groups enhance the aromaticity and nucleophilicity of the fulvene system, accelerating normal-demand Diels-Alder reactions and electrophilic additions. In contrast, electron-withdrawing groups increase the electrophilicity of the exocyclic carbon, promoting nucleophilic additions and participating in inverse-demand cycloadditions. A thorough understanding of these principles allows for the rational design of fulvene-based molecules with tailored reactivity for applications in organic synthesis, materials science, and drug development.
References
Safety Operating Guide
Proper Disposal of 6,6-Dimethylfulvene: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential safety and logistical information for the proper disposal of 6,6-Dimethylfulvene (CAS No. 2175-91-9), a flammable liquid and aspiration hazard.[1] The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with safety regulations.
I. Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid (Category 3) and an aspiration hazard (Category 1).[1] It is crucial to handle this chemical in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times when handling this substance.[1]
Key Safety Data:
| Property | Value |
| CAS Number | 2175-91-9 |
| Molecular Formula | C8H10 |
| Molecular Weight | 106.17 g/mol [1][3] |
| Flash Point | 43 °C (109.4 °F) - closed cup |
| Boiling Point | 76 - 77 °C at 67 hPa[1] |
| Density | 0.881 g/mL at 25 °C |
| Hazard Statements | H226: Flammable liquid and vapour. H304: May be fatal if swallowed and enters airways.[1] |
| Signal Word | Danger[1] |
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions.
-
Waste Containers: Collect waste this compound in a designated, properly labeled, and compatible container.[4] The container should be made of a material that will not react with the chemical and must have a tightly sealing cap to prevent the escape of flammable vapors.[4][5]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[4]
-
Segregation: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[2] Do not mix this compound waste with other solvent wastes unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Halogenated and non-halogenated solvent wastes should generally be kept separate.[5][6]
III. Disposal Procedures
The recommended method for the ultimate disposal of this compound is incineration.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's specific hazardous waste management guidelines and contact your EHS office for any specific procedures.
-
Collection: Carefully transfer any unwanted this compound and contaminated materials (e.g., pipette tips, gloves) into the designated hazardous waste container.
-
Container Sealing: Securely cap the waste container to prevent any leakage or evaporation.[4]
-
Arrange for Pickup: Contact a licensed professional waste disposal service or your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[1]
-
Incineration: The licensed disposal company will transport the waste to a permitted facility for incineration. The recommended method is to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1]
Note on Spills: In the event of a spill, evacuate the area and remove all sources of ignition.[1] For small spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1] Place the collected material in a suitable container for disposal.[1] For large spills, contact your institution's emergency response team.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. CAS-2175-91-9, 6,6-Dimethyl Fulvene Manufacturers, Suppliers & Exporters in India | 075765 [cdhfinechemical.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
Safe Handling and Disposal of 6,6-Dimethylfulvene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 6,6-Dimethylfulvene, a highly flammable and volatile organic compound. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance.
Essential Safety Information
This compound presents several significant hazards that necessitate stringent safety protocols. It is a flammable liquid and vapor, with a risk of forming explosive mixtures with air.[1] Inhalation may cause drowsiness or dizziness, and ingestion can be fatal if the substance enters the airways.[1][2] It is also air and light sensitive and should be stored under an inert atmosphere, such as argon, at -20°C.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2175-91-9 | [3] |
| Molecular Formula | C₈H₁₀ | [3] |
| Molecular Weight | 106.17 g/mol | [3] |
| Appearance | Light yellow to brown clear liquid | Sigma-Aldrich |
| Boiling Point | 76-77 °C at 67 hPa | [3] |
| Flash Point | 43 °C (109.4 °F) - closed cup | Sigma-Aldrich |
| Density | 0.881 g/mL at 25 °C | Sigma-Aldrich |
| Storage Temperature | -20°C | [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Protects against skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Skin and Body Protection | Flame-retardant lab coat and closed-toe shoes. | Prevents skin contact and protects from fire hazards. |
| Respiratory Protection | A properly fitted respirator with an organic vapor cartridge (type ABEK) is required when working outside of a certified chemical fume hood. | Protects against inhalation of harmful vapors. |
Operational Plan: Synthesis of an ansa-Zirconocene Precursor
This section details a procedural workflow for a common application of this compound: the synthesis of an alkenyl-cyclopentadienyl lithium reagent, a precursor for ansa-metallocenes. This protocol is based on established organometallic synthesis principles.
Experimental Workflow Diagram
Caption: Workflow for the safe synthesis of an ansa-zirconocene precursor using this compound.
Step-by-Step Protocol
1. Preparation:
- 1.1. Work Area: All manipulations involving this compound must be performed in a certified chemical fume hood with proper ventilation. The work area should be free of ignition sources.[1][2] An inert atmosphere (argon or nitrogen) setup, such as a Schlenk line or glovebox, is required due to the air sensitivity of the reagents.[1]
- 1.2. Reagents: Ensure all solvents are anhydrous. Lithium diisopropylamide (LDA) is typically prepared in situ or used as a commercially available solution.
- 1.3. Personal Protective Equipment: Don all required PPE as outlined in the table above before handling any chemicals.
2. Reaction:
- 2.1. Setup: Assemble dry glassware under an inert atmosphere. A typical setup would be a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
- 2.2. Addition: Cool the LDA solution in the reaction flask to the appropriate temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add a solution of this compound in an anhydrous solvent (e.g., tetrahydrofuran) to the LDA solution via the dropping funnel. Maintain the low temperature throughout the addition to control the reaction.
- 2.3. Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), by periodically taking aliquots from the reaction mixture.
3. Work-up and Purification:
- 3.1. Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding a suitable quenching agent (e.g., saturated ammonium chloride solution) at low temperature.
- 3.2. Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction to separate the product into an organic layer.
- 3.3. Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter to remove the drying agent.
- 3.4. Purification: Purify the crude product using an appropriate technique, such as column chromatography or distillation, to isolate the desired alkenyl-cyclopentadienyl lithium reagent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. All waste must be handled as hazardous waste.[4][5]
Waste Segregation and Collection
-
Organic Waste:
-
Non-halogenated Organic Solvents: Collect all organic solvents from the reaction, extraction, and purification steps in a designated, properly labeled, non-halogenated organic waste container.
-
This compound Residue: Any unreacted this compound and residues from purification should be collected in a separate, labeled container for flammable organic waste.
-
-
Aqueous Waste:
-
The aqueous layer from the extraction, containing the quenching agent and salts, should be collected in a designated aqueous waste container. The pH of this waste should be neutralized before disposal.
-
-
Solid Waste:
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and filter paper that have come into contact with this compound should be collected in a designated solid hazardous waste container.
-
Silica Gel: Silica gel from column chromatography should be collected in a separate solid waste container and labeled appropriately.
-
Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages of each component. Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area away from ignition sources.
Final Disposal
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this compound or its waste down the drain or in the regular trash.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for this compound.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



